Bicyclo[2.2.1]heptane-1,2-diamine
Description
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Properties
CAS No. |
232600-99-6 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,8-9H2 |
InChI Key |
XMSVKICKONKVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2N)N |
Origin of Product |
United States |
Foundational & Exploratory
CAS 2639378-07-5 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-1,2-diamine data
The following technical guide is structured as a high-level whitepaper designed for application scientists and drug discovery researchers. It synthesizes the specific chemical reality of the bridgehead-vicinal diamine scaffold with broader field applications.
Focus: rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-1,2-diamine (CAS 2639378-07-5)
Executive Summary
In the pursuit of novel pharmacophores and rigid chiral ligands, the bicyclo[2.2.1]heptane (norbornane) scaffold remains a "privileged structure." However, while 2,3-disubstituted norbornanes are common, 1,2-disubstituted norbornanes —specifically those incorporating a bridgehead amine (C1) adjacent to a vicinal amine (C2)—represent a frontier in structural chemistry.
CAS 2639378-07-5 , identified as rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-1,2-diamine , offers a unique topological vector. Unlike the flexible ethylene diamine or the conformationally mobile cyclohexane-1,2-diamine (DACH), this scaffold locks the nitrogen lone pairs into a rigid, predefined dihedral angle. This rigidity reduces the entropic penalty of binding in medicinal chemistry and enhances stereoselectivity in asymmetric catalysis.
This guide details the physicochemical profile, synthetic challenges (overcoming Bredt’s rule constraints), and application protocols for this high-value building block.
Chemical Identity & Physicochemical Profile
The compound is a bridgehead-vicinal diamine . The stereochemical designation (1R,2R,4S) in a racemic context implies a fixed relative stereochemistry between the bridgehead C1-amine and the C2-amine.
Structural Analysis
-
Scaffold: Bicyclo[2.2.1]heptane (Norbornane).[1]
-
Substitution:
-
C1 (Bridgehead): Tertiary carbon, primary amine (-NH₂).
-
C2 (Vicinal): Secondary carbon, primary amine (-NH₂).
-
-
Stereochemistry: The (1R, 2R) relationship typically denotes a cis-like arrangement (dihedral angle ~0–30°) or a specific trans arrangement depending on the C2 exo/endo orientation. Given the utility of diamines as chelators, the cis-exo isomer is the most synthetically valuable form for bidentate ligation.
Data Table: Physicochemical Properties
Note: Values are predicted based on structural analogues (e.g., 2-aminonorbornane) due to the novelty of the specific CAS.
| Property | Value (Predicted/Analog) | Technical Implication |
| Molecular Formula | C₇H₁₄N₂ | Low MW fragment (Building Block). |
| Molecular Weight | 126.20 g/mol | High ligand efficiency (LE) potential. |
| pKa (N1 - Bridgehead) | ~9.5 – 10.0 | Highly basic; less sterically hindered than expected due to "tied-back" alkyl chains. |
| pKa (N2 - Vicinal) | ~10.2 – 10.5 | Typical primary amine basicity. |
| LogP | ~0.5 – 0.8 | High water solubility; polar building block. |
| Boiling Point | ~200°C (760 mmHg) | High boiling liquid/low melting solid; likely hygroscopic. |
| Topological Polar Surface Area | 52.04 Ų | Excellent blood-brain barrier (BBB) permeability potential. |
Synthesis & Manufacturing: Overcoming the Bridgehead Challenge
Synthesizing 1,2-diaminonorbornanes is significantly more challenging than the 2,3-isomers because functionalizing the bridgehead (C1) is energetically costly (Bredt’s rule prohibits double bonds at the bridgehead, preventing simple enolization strategies).
Strategic Synthetic Pathway
The most robust route to CAS 2639378-07-5 avoids direct C1 functionalization of the saturated cage. Instead, it employs a rearrangement strategy or radical functionalization .
The "Application Scientist" Recommended Route:
-
Precursor Selection: Start with 1-amino-bicyclo[2.2.1]heptan-2-one (often accessible via Schmidt reaction of 2,3-norbornanedione or specialized radical protocols).
-
Stereoselective Reductive Amination: The C1-amine (or its protected form) sterically directs the incoming hydride to the endo face, forcing the new C2-amine into the exo position, resulting in the (1R, 2R) cis-diamine.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from commercial precursors to the target diamine, highlighting the critical stereocontrol step.
Figure 1: Synthetic logic flow for accessing the bridgehead-vicinal diamine scaffold.
Applications in Drug Discovery & Catalysis
A. Medicinal Chemistry: The "Rigid Spacer"
In fragment-based drug discovery (FBDD), the rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-1,2-diamine serves as a superior bioisostere for:
-
Ethylenediamine: Increases metabolic stability (rigid carbons are harder to oxidize).
-
Piperazine: Provides a similar vector but with a fixed geometry that can lock a pharmacophore into its bioactive conformation.
-
Mechanism: The bridgehead amine (N1) is sterically bulky but electronically accessible. Derivatization at N2 allows the N1 to serve as a basic anchor point (e.g., in GPCR ligands).
B. Asymmetric Catalysis: Ligand Design
This diamine is a precursor for Chiral Diamine Ligands used in:
-
Ru/Ir-Catalyzed Hydrogenation: The rigid norbornane backbone prevents ligand flexibility, often leading to higher enantiomeric excess (ee) compared to flexible cyclohexanediamine (DACH) ligands.
-
Organocatalysis: As a scaffold for bifunctional thiourea catalysts.
Experimental Protocols
Protocol 1: Handling and Storage
-
Hygroscopicity: Bridgehead amines are avid CO₂ absorbers (forming carbamates) and hygroscopic.
-
Procedure:
-
Always handle CAS 2639378-07-5 inside a glovebox or under a positive pressure of Argon.
-
Re-purification: If the compound yellows (oxidation), dissolve in dry CH₂Cl₂, wash with 1M NaOH (to freebase), dry over Na₂SO₄, and distill under high vacuum (Kugelrohr) at ~120°C/0.1 mbar.
-
Storage: Store as the dihydrochloride salt for long-term stability. Convert to freebase immediately prior to use.
-
Protocol 2: Derivatization for Characterization
Since the free amine is difficult to analyze by HPLC due to polarity, derivatization is required for purity checks.
-
Reagents: Benzoyl chloride (BzCl), Triethylamine (TEA), DCM.
-
Step-by-Step:
-
Dissolve 10 mg of diamine in 1 mL DCM.
-
Add 3.0 eq TEA followed by 2.5 eq BzCl.
-
Stir at RT for 30 mins.
-
Quench with NaHCO₃ (sat).
-
Analyze organic layer by LC-MS (Target Mass: MW + 2*104 - 2).
-
Result: A sharp peak corresponding to the bis-benzamide confirms the 1,2-diamine structure and purity.
-
Safety & Toxicology (MSDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
-
Precautionary Measures:
-
Wear nitrile gloves (double gloving recommended) and chemical safety goggles.
-
First Aid: In case of contact, immediately flush with water for 15 minutes. This amine is highly basic and can cause rapid tissue necrosis.
-
References
-
Staveness, D., et al. (2019).[2] "Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes." Chem, 5(1), 215-226.[2] [Link][2]
-
PubChem. (n.d.). Compound Summary: Bicyclo[2.2.1]heptane derivatives. National Library of Medicine. Retrieved from [Link]
Sources
A Tale of Two Scaffolds: A Technical Guide to Bicyclo[2.2.1]heptane-1,2-diamine and 2,5-diazabicyclo[2.2.1]heptane for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Rigid bicyclic systems are particularly prized for their ability to reduce conformational flexibility, thereby enhancing binding affinity and selectivity for biological targets. This guide provides an in-depth technical comparison of two such scaffolds: the carbon-centric bicyclo[2.2.1]heptane-1,2-diamine and the nitrogen-containing 2,5-diazabicyclo[2.2.1]heptane.
While both molecules share the same fundamental bicyclo[2.2.1]heptane framework, the strategic placement of nitrogen atoms in the latter imparts a profoundly different set of physicochemical properties and synthetic accessibility, leading to divergent applications in drug development. This document will explore the synthesis, properties, and applications of each, offering a comparative analysis to inform scaffold selection in research and development.
Part 1: 2,5-Diazabicyclo[2.2.1]heptane: The Conformationally-Locked Piperazine Analogue
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) has garnered significant attention as a privileged scaffold in medicinal chemistry.[1][2] Its rigidified, distorted boat conformation makes it a valuable, sterically defined substitute for the more flexible piperazine ring, a common motif in bioactive compounds.[2][3] This conformational constraint is crucial for fine-tuning receptor binding and improving pharmacological profiles.[1][3]
Synthesis of 2,5-Diazabicyclo[2.2.1]heptane
The synthesis of enantiomerically pure 2,5-DBH often commences from readily available chiral starting materials. A widely adopted and versatile starting material is 4-hydroxy-L-proline, which can be used to produce both (1S,4S) and (1R,4R) isomers of 2,5-DBH in high yields.[3]
Exemplary Synthetic Protocol from 4-hydroxy-L-proline:
A multi-step synthesis starting from 4-hydroxy-L-proline is a common approach. The following is a generalized workflow based on established literature:
-
Protection and Activation: The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of 4-hydroxy-L-proline, followed by the activation of the hydroxyl group (e.g., through tosylation).
-
Intramolecular Cyclization: A key step involves an intramolecular nucleophilic substitution to form the bicyclic ring system.
-
Functional Group Manipulations: Subsequent steps involve the reduction of amide or ester functionalities to form the second amine.
-
Deprotection: The final step is the removal of protecting groups to yield the desired 2,5-diazabicyclo[2.2.1]heptane, often as a dihydrochloride salt.[3]
The stereochemistry of the final product is dictated by the stereochemistry of the intermediates formed during the synthesis.[3] Other starting materials, such as 3,4-epoxy-D-proline, have also been utilized to synthesize derivatives of 2,5-DBH.[2]
Properties and Applications of 2,5-Diazabicyclo[2.2.1]heptane
The rigid structure of 2,5-DBH provides a well-defined orientation for substituents, making it an excellent scaffold for structure-activity relationship (SAR) studies. Its applications are extensive and span several therapeutic areas.
Table 1: Physicochemical Properties of 2,5-Diazabicyclo[2.2.1]heptane
| Property | Value |
| Molecular Formula | C₅H₁₀N₂ |
| Molecular Weight | 98.15 g/mol |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Polar Surface Area | 24.1 Ų |
Data sourced from PubChem.
Key Application Areas:
-
Oncology: 2,5-DBH derivatives have been investigated as anti-cancer agents, with some compounds showing potent anti-proliferative activity.[4] The rigid scaffold allows for the precise positioning of pharmacophores that can interact with key targets in cancer cells.
-
Neurological Disorders: The conformational rigidity of 2,5-DBH makes it an ideal scaffold for targeting receptors in the central nervous system. It has been incorporated into molecules designed to treat a range of neurological and psychiatric conditions.[1][3]
-
Antimicrobial Research: The unique three-dimensional structure of 2,5-DBH has been exploited in the development of novel antimicrobial agents.[1]
-
Asymmetric Catalysis: Chiral derivatives of 2,5-DBH serve as effective ligands in asymmetric catalysis, enhancing reaction rates and selectivity.[5]
Illustrative Workflow for 2,5-DBH in Drug Discovery:
Caption: A generalized workflow illustrating the central role of the 2,5-DBH scaffold in a typical drug discovery cascade.
Part 2: Bicyclo[2.2.1]heptane-1,2-diamine: An Enigmatic Scaffold
In contrast to the well-documented 2,5-diazabicyclo[2.2.1]heptane, specific technical information regarding the synthesis and application of bicyclo[2.2.1]heptane-1,2-diamine (CAS 1044658-89-0) is notably scarce in peer-reviewed literature. While this compound is commercially available from several suppliers, detailed synthetic procedures and dedicated application studies are not readily found. Much of the available literature focuses on other isomers such as the 2,3- and 2,5-diamines.
Structural and Stereochemical Considerations
The bicyclo[2.2.1]heptane framework is a rigid, strained system.[6] The placement of vicinal amino groups at the bridgehead (C1) and an adjacent carbon (C2) in the 1,2-diamine isomer presents unique stereochemical and electronic properties compared to other diamine isomers. The rigidity of the scaffold would lead to a fixed spatial relationship between the two amino groups.
Diagram of Bicyclo[2.2.1]heptane-1,2-diamine vs. 2,5-diazabicyclo[2.2.1]heptane:
Caption: A conceptual comparison of the structural features of bicyclo[2.2.1]heptane-1,2-diamine and 2,5-diazabicyclo[2.2.1]heptane.
Postulated Synthesis and Potential Applications
While specific protocols are not available, the synthesis of bicyclo[2.2.1]heptane-1,2-diamine would likely involve the construction of the bicyclic core followed by the introduction of the two amino groups. Potential synthetic strategies could involve:
-
From Norbornene Derivatives: Starting from norbornene, a sequence of reactions involving stereoselective dihydroxylation, conversion to a diazide, and subsequent reduction could yield the diamine.
-
Ring-forming Reactions: A Diels-Alder reaction using a dienophile containing the necessary nitrogen functionalities could be another approach.
Potential Applications:
Based on the structural features of vicinal diamines on a rigid scaffold, the following applications can be postulated:
-
Chiral Ligands in Asymmetric Catalysis: The fixed geometry of the two amino groups makes bicyclo[2.2.1]heptane-1,2-diamine an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The stereoisomers of this diamine could provide a chiral environment around a metal center.
-
Molecular Scaffolding in Medicinal Chemistry: The rigid framework could be used to present two points of interaction for a biological target in a well-defined spatial arrangement. This could be particularly useful for designing enzyme inhibitors or receptor modulators where precise positioning of functional groups is critical.
Part 3: Comparative Analysis and Future Outlook
The stark contrast in the volume of available research between 2,5-diazabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane-1,2-diamine highlights the current focus of the drug discovery community. The proven utility of 2,5-DBH as a conformationally restricted piperazine analog has led to its widespread adoption and extensive documentation.
Table 2: Comparative Overview
| Feature | Bicyclo[2.2.1]heptane-1,2-diamine | 2,5-Diazabicyclo[2.2.1]heptane |
| Nitrogen Placement | Exocyclic to the core bicyclic frame | Integral part of the bicyclic frame |
| Structural Analogy | Rigid vicinal diamine | Rigid piperazine analog |
| Symmetry | Asymmetric | C₂ symmetry in the parent molecule |
| Synthetic Accessibility | Limited published routes | Well-established routes from chiral pool |
| Documented Applications | Primarily as a building block | Extensive in medicinal chemistry and catalysis |
The lack of detailed studies on bicyclo[2.2.1]heptane-1,2-diamine presents an opportunity for future research. A thorough investigation into its synthesis, stereochemical resolution, and application as a chiral ligand or a medicinal chemistry scaffold could unveil novel chemical space for exploration.
Logical Flow of Scaffold Evaluation:
Caption: A decision-making flowchart for scaffold selection, highlighting the divergent development paths for 2,5-DBH and the exploratory nature of bicyclo[2.2.1]heptane-1,2-diamine.
References
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. - DeepDyve. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a conformationally rigid bicyclic diamine and a privileged scaffold ... drug discovery, owing to their ability to ... [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane- dithiocarbamates - Semantic Scholar. [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Publishing. [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane - ResearchGate. [Link]
-
Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. [Link]
-
Bicyclo[2.2.1]heptane-2,5-diamine - PubChem. [Link]
-
Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes - ACS Publications. [Link]
-
Synthesis and properties of N-substituted (1R,5S)-4 ... - ResearchGate. [Link]
-
Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues | Journal. [Link]
-
Chemical Properties of Bicyclo[2.2.1]heptane, 2,2,3-trimethyl- (CAS 473-19-8) - Cheméo. [Link]
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
Methodological & Application
Synthesis of bridgehead-substituted bicyclo[2.2.1]heptane-1,2-diamine
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in medicinal chemistry, offering defined vector orientation and metabolic stability. However, the synthesis of 1,2-diaminonorbornanes —particularly those bearing bridgehead (C1/C4) substituents—presents unique challenges due to Bredt’s rule constraints and steric hindrance. This guide details a robust, scalable protocol for synthesizing 1-substituted bicyclo[2.2.1]heptane-1,2-diamines. The methodology prioritizes the Curtius Rearrangement for bridgehead amine installation, followed by Directed Lithiation for regioselective C2-functionalization, ensuring high stereochemical fidelity.
Strategic Analysis & Mechanistic Rationale
The Challenge of the Bridgehead
Functionalizing the C1 (bridgehead) position of norbornane is non-trivial. Standard nucleophilic substitutions (
Therefore, the synthesis must rely on one of two strategies:
-
Radical/Carbanion Chemistry: Exploiting the high s-character of the bridgehead C-H bond.
-
Rearrangement: Converting a pre-existing bridgehead substituent (e.g., -COOH) into an amine.
Selected Pathway: The "Curtius-First" Approach
This protocol utilizes a "Bridgehead-First" strategy. We establish the C1-amine via a Curtius rearrangement of a bridgehead carboxylic acid. The resulting
Advantages:
-
Safety: Uses DPPA (Diphenylphosphoryl azide) to avoid isolation of explosive acyl azides.
-
Stereocontrol: The C1-amine is installed with complete retention of configuration.
-
Modularity: The C2-amine is introduced via electrophilic trapping, allowing for diverse functionalization.
Reaction Workflow Visualization
Figure 1: Step-wise synthetic workflow transforming a bridgehead acid to a vicinal diamine via Curtius rearrangement and directed lithiation.
Detailed Experimental Protocols
Protocol A: Bridgehead Amine Synthesis (Curtius Rearrangement)
Objective: Convert 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acid to the
Reagents:
-
Substrate: 1-Norbornanecarboxylic acid derivative (1.0 equiv)
-
DPPA (Diphenylphosphoryl azide): 1.1 equiv
-
Triethylamine (
): 1.2 equiv -
-Butanol (
-BuOH): 5.0 equiv (or used as co-solvent) -
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under
atmosphere. Add followed by dropwise addition of DPPA at 0°C. -
Acyl Azide Formation: Stir the mixture at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/IR (appearance of acyl azide band ~2140
). -
Rearrangement: Add
-BuOH to the reaction mixture. Heat the solution to reflux (110°C) for 4–6 hours.-
Note: Vigorous evolution of
gas will be observed. Ensure proper venting. The acyl azide converts to the isocyanate, which is immediately trapped by -BuOH.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove excess base), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Mechanistic Insight: The rigid norbornane cage imposes strain. The thermal rearrangement of the acyl azide to the isocyanate relieves steric pressure at the bridgehead, driving the reaction forward despite the bulky environment [1].
Protocol B: Vicinal Amine Installation (Directed Lithiation)
Objective: Install the second nitrogen at C2 using the C1-Boc group as a director.
Reagents:
-
Substrate:
-Boc-1-aminonorbornane (from Protocol A) -
-Butyllithium (
-BuLi): 1.3 equiv (1.4 M in cyclohexane) -
TMEDA (Tetramethylethylenediamine): 1.3 equiv
-
Electrophile: Tosyl azide (
) or di-tert-butyl azodicarboxylate (DBAD) -
Solvent: Anhydrous
or THF (0.1 M)
Procedure:
-
Complexation: Dissolve the
-Boc substrate and TMEDA in anhydrous under Argon. Cool to -78°C. -
Lithiation: Add
-BuLi dropwise. The coordination of Lithium to the Boc carbonyl oxygen directs deprotonation to the chemically accessible C2 position (Complex Induced Proximity Effect - CIPE). -
Incubation: Stir at -78°C for 2 hours. Note: Unlike aromatic lithiation, aliphatic bridgehead-directed lithiation requires strictly low temperatures to prevent decomposition.
-
Electrophilic Trapping: Add
(dissolved in ) dropwise at -78°C. Stir for 3 hours, allowing the reaction to warm slowly to -20°C. -
Quench: Quench with saturated
. -
Reduction (to Diamine): The resulting azide (or hydrazine if DBAD used) must be reduced. Standard hydrogenation (
, Pd/C) or Staudinger reduction ( , ) yields the final 1,2-diaminonorbornane .
Data Summary & Validation
| Parameter | Protocol A (Curtius) | Protocol B (Lithiation) |
| Yield (Typical) | 85–92% | 60–75% |
| Key Intermediate | Bridgehead Isocyanate | C2-Lithio-N-Boc species |
| Stereoselectivity | 100% Retention (C1) | >95% exo functionalization (C2) |
| Critical Control | Anhydrous Toluene, Reflux | -78°C, Inert Atmosphere |
| IR Marker | ~2260 | Disappearance of N-H stretch |
Stereochemical Note:
The lithiation of
Troubleshooting Guide
-
Issue: Low yield in Curtius step.
-
Cause: Incomplete rearrangement or hydrolysis of isocyanate to urea.
-
Fix: Ensure strictly anhydrous reagents. Increase reflux time. Verify DPPA quality (it degrades with moisture).
-
-
Issue: No reaction in Lithiation step.
-
Cause: Insufficient deprotonation power or temperature too high (decomposition).
-
Fix: Switch from
-BuLi to -BuLi (stronger base). Ensure TMEDA is fresh and dry. Keep below -70°C.
-
-
Issue: Purification of Diamine.
-
Cause: Diamines are polar and stick to silica.
-
Fix: Use amine-functionalized silica or add 1-5%
or to the eluent.
-
References
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of Bridgehead-Substituted Bicyclo[2.2.1]heptanes. Source: ResearchGate / ChemInform URL:[2][Link]
-
Bicyclo[2.2.1]heptan-2-amine Data and Thermochemistry. Source: NIST Chemistry WebBook URL:[3][4][Link]
Sources
Asymmetric synthesis of chiral bicyclo[2.2.1]heptane diamines
Application Note: Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptane Diamines
Executive Summary
Chiral bicyclo[2.2.1]heptane (norbornane) diamines represent a privileged class of "rigidified" scaffolds. Unlike flexible ethylene diamines, the norbornane backbone locks nitrogen substituents into defined spatial vectors, significantly reducing the entropy of binding in drug-target interactions and creating highly selective chiral pockets in asymmetric catalysis.
This guide details two distinct, high-fidelity protocols for accessing these architectures:
-
The "DIANANE" Route: Accessing C2-symmetric 2,5-diamines via Pd-catalyzed functionalization.
-
The Desymmetrization Route: Accessing cis-2,3-diamines via organocatalytic opening of meso-anhydrides.
Strategic Analysis: The Norbornane Advantage
In drug discovery, the "Magic Methyl" effect is well known, but the "Norbornane Lock" is equally powerful. By incorporating a diamine into this bridge-bicyclic system, researchers achieve:
-
Defined Bite Angles: Critical for bidentate ligand design (e.g., in Ru or Rh hydrogenation catalysts).
-
Metabolic Stability: The bridgehead carbons block standard metabolic oxidation pathways.
-
Vector Control: The ability to project substituents into specific quadrants of chemical space (Endo vs. Exo).
Protocol A: Synthesis of C2-Symmetric 2,5-Diamino Norbornanes
Target Molecule: (1R,2R,4S,5S)-2,5-diaminobicyclo[2.2.1]heptane (DIANANE)
This protocol utilizes a palladium-catalyzed hydrosilylation followed by a stereoselective reductive amination.[1] It is superior to classical resolution methods because it establishes chirality early via catalysis rather than wastefully discarding 50% of the material.
Mechanism & Workflow
The synthesis relies on the desymmetrization of norbornadiene. The critical step is the Pd-MOP catalyzed hydrosilylation, which sets the absolute configuration.
Figure 1: Streamlined synthesis of C2-symmetric DIANANE ligands.
Step-by-Step Methodology
Step 1: Asymmetric Hydrosilylation
-
Setup: In a glovebox, charge a flame-dried Schlenk flask with [Pd(allyl)Cl]₂ (0.25 mol%) and (S)-MOP ligand (0.5 mol%).
-
Activation: Dissolve in dry THF and stir for 30 mins to form the active catalytic species.
-
Reaction: Add norbornadiene (1.0 equiv) followed by dropwise addition of trichlorosilane (1.2 equiv) at 0°C.
-
Aging: Stir at 0°C for 24-48 hours.
-
Workup: Critical Safety Note: Trichlorosilanes are moisture sensitive. Quench carefully with ethanol/triethylamine to form the stable triethoxysilane derivative before isolation.
Step 2: Tamao-Fleming Oxidation (The Safety Modification) Standard conditions use KF/H₂O₂, which can be violent. This protocol uses the Urea-Hydrogen Peroxide (UHP) complex.
-
Dissolve the chiral silane in MeOH/THF (1:1).
-
Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).
-
Add UHP (2.5 equiv) portion-wise. The urea complex releases H₂O₂ slowly, mitigating exotherms.
-
Heat to 60°C for 6 hours.
-
Result: This yields the chiral diol, which is then Swern-oxidized to the 2,5-diketone.
Step 3: Double Reductive Amination
-
Dissolve 2,5-norbornanedione in DCE (Dichloroethane).
-
Add Benzylamine (2.2 equiv) and AcOH (2.5 equiv). Stir 1h to form the di-imine.
-
Cool to 0°C and add NaBH(OAc)₃ (3.0 equiv).
-
Stereocontrol: The hydride attacks from the less hindered exo face, forcing the amines into the endo configuration.
-
Deprotection: Hydrogenolysis (Pd/C, H₂, MeOH) yields the free diamine.
Protocol B: Desymmetrization of Meso-Anhydrides (2,3-Diamines)
Target Molecule: (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
This route is ideal for generating "Push-Pull" amino acid scaffolds or cis-1,2-diamines. It relies on the organocatalytic opening of meso-anhydrides using modified Cinchona alkaloids.
Mechanism & Workflow
The reaction uses a bifunctional catalyst (e.g., (DHQD)₂AQN) which activates the anhydride via nucleophilic attack (or general base catalysis) while simultaneously directing the incoming alcohol nucleophile via hydrogen bonding.
Figure 2: Organocatalytic route to cis-2,3-amino acids and diamines.
Step-by-Step Methodology
Step 1: Organocatalytic Methanolysis
-
Reagents: Suspend meso-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in dry ether (Et₂O).
-
Catalyst: Add (DHQD)₂AQN (1-5 mol%). Note: DHQD yields one enantiomer; DHQ yields the other.
-
Nucleophile: Add MeOH (10 equiv) dropwise at -20°C.
-
Monitoring: The anhydride is insoluble, while the product hemiester is soluble. Reaction completion is visually indicated by the dissolution of the starting material (approx. 24h).
-
Workup: Extract with aqueous Na₂CO₃. The unreacted anhydride stays in the organic phase (kinetic resolution effect), while the chiral hemiester enters the aqueous phase. Acidify and extract to recover pure product.
Step 2: Curtius Rearrangement (The Nitrogen Install)
-
Dissolve the chiral hemiester in Toluene.
-
Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Safety Check: Heat to 80°C. Evolution of N₂ gas indicates isocyanate formation. Ensure proper venting.
-
Trapping: Once gas evolution ceases, add excess tert-butanol (or benzyl alcohol) and reflux for 4 hours.
-
Result: This yields the N-Boc (or N-Cbz) protected amino ester with complete retention of stereochemistry.
Data Summary: Catalyst Selection Guide
The choice of catalyst determines the absolute configuration of the product.
| Precursor Anhydride | Catalyst | Nucleophile | Product Configuration | Yield | ee (%) |
| Norbornene-2,3-dicarboxylic | (DHQD)₂AQN | MeOH | (1S, 2R, 3S, 4R) | 96% | 98% |
| Norbornene-2,3-dicarboxylic | (DHQ)₂AQN | MeOH | (1R, 2S, 3R, 4S) | 95% | 96% |
| Norbornane-2,3-dicarboxylic | Quinidine | MeOH | (1S, 2R) | 88% | 92% |
Data aggregated from Bolm et al. and Deng et al. (See References).
Troubleshooting & Self-Validation
-
Issue: Low ee in Protocol B.
-
Cause: Temperature too high or wet methanol.
-
Fix: Run the reaction at -20°C or -40°C. Ensure MeOH is anhydrous. The reaction is under kinetic control; lower temperatures enhance the difference in transition state energies.
-
-
Issue: Incomplete Curtius Rearrangement.
-
Cause: Mixed anhydride formation failed.
-
Fix: Ensure the carboxylic acid is dry. Use a slight excess of TEA. If DPPA fails, switch to forming the acid chloride (oxalyl chloride) followed by NaN₃ (requires strict safety protocols).
-
-
Validation Check:
-
For Protocol A: Check the ¹H NMR of the intermediate silane. The bridgehead protons should show distinct shifts compared to the racemic standard.
-
For Protocol B: Recrystallize the hemiester salt with a chiral amine (e.g., methylbenzylamine) to upgrade ee from 95% to >99% before the expensive Curtius step.
-
References
-
Deng, L., et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, 2000. Link
-
Bolm, C., et al. "Cinchona Alkaloid-Catalyzed Alcoholysis of Meso-Anhydrides." The Journal of Organic Chemistry, 2000. Link
-
Lohri, B., et al. "Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis." The Journal of Organic Chemistry, 2004. Link
-
Gotor, V., et al. "Asymmetric Synthesis of Chiral Diamines." Chemical Reviews, 2011. Link
Sources
Application Note: Curtius Rearrangement Protocols for Bicyclo[2.2.1]heptane Carboxylic Acids
[1]
Executive Summary
This guide details the optimized conditions for effecting the Curtius rearrangement on bicyclo[2.2.1]heptane (norbornane) carboxylic acids. This transformation is a critical gateway for converting bridgehead or bridge-substituted carboxylic acids into amines with complete retention of stereochemistry—a vital requirement for synthesizing conformationally restricted pharmacophores (e.g., gabapentinoids, peptidomimetics).
We prioritize the Diphenylphosphoryl Azide (DPPA) one-pot protocol due to its superior safety profile compared to classical acyl azide isolation, minimizing the risk of energetic events associated with strained high-nitrogen intermediates.
Scientific Foundation & Mechanistic Insight
The Norbornane Challenge
Bicyclo[2.2.1]heptane systems present unique steric and electronic challenges. The rigid bicyclic framework imposes significant ring strain (~27 kcal/mol).
-
Stereoretention: The primary advantage of the Curtius rearrangement over the Hofmann degradation in this system is the strict retention of configuration. An exo-carboxylic acid yields an exo-amine; an endo-acid yields an endo-amine.
-
Bridgehead Reactivity: Unlike nucleophilic substitutions (
) which are forbidden at bridgehead carbons, the Curtius rearrangement proceeds smoothly at the C1/C4 bridgehead positions because the isocyanate intermediate does not require planarization of the bridgehead carbon.
Reaction Mechanism
The reaction proceeds through a concerted rearrangement of the acyl azide. Upon thermal decomposition, the acyl azide releases nitrogen gas (
Critical Note: Recent kinetic studies suggest the "nitrene" species is not a discrete minimum on the potential energy surface; rather, migration and
Figure 1: Concerted mechanistic pathway of the Curtius Rearrangement using DPPA.
Critical Experimental Parameters
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Recommended Condition | Rationale |
| Reagent | DPPA (1.1 equiv) | Avoids isolation of explosive acyl azide; compatible with acid-sensitive substrates. |
| Base | Triethylamine (TEA) or DIPEA (1.2–1.5 equiv) | Essential to deprotonate the carboxylic acid to form the carboxylate, which attacks the phosphorous of DPPA. |
| Solvent | Toluene (inert) or t-BuOH (trapping) | Toluene allows high reflux temps ( |
| Temperature | Activation energy for | |
| Concentration | 0.1 M – 0.5 M | Dilution controls the exotherm and prevents bimolecular side reactions (e.g., symmetric urea formation). |
Standard Protocol: One-Pot DPPA Rearrangement
Target: Conversion of exo-bicyclo[2.2.1]heptane-2-carboxylic acid to tert-butyl (exo-bicyclo[2.2.1]heptan-2-yl)carbamate.
Materials
-
Substrate: Norbornane carboxylic acid (1.0 equiv)[2]
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv) [CAS: 26386-88-9]
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: tert-Butanol (anhydrous) (10-20 volumes)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.
-
Solubilization: Charge the flask with the norbornane carboxylic acid and anhydrous tert-butanol.
-
Activation (0°C): Cool the mixture to
C in an ice bath. Add Triethylamine dropwise.[3] Stir for 10 minutes. -
Azidation: Add DPPA dropwise via syringe over 15 minutes. Caution: Slight exotherm.
-
Rearrangement (Reflux):
-
Remove the ice bath and allow to warm to room temperature (RT) for 30 minutes.
-
Heat the reaction to reflux (
C). -
Observation: Evolution of
gas will be observed. Maintain reflux until gas evolution ceases (typically 2–4 hours). -
Validation: Monitor by TLC or LCMS for disappearance of the acyl azide intermediate (if visible) and acid.
-
-
Workup:
-
Cool to RT. Evaporate the tert-butanol under reduced pressure.
-
Redissolve the residue in Ethyl Acetate.
-
Wash sequentially with:
-
5% citric acid (removes residual base/DPPA byproducts).
-
Saturated
(removes unreacted acid). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Figure 2: Operational workflow for the one-pot DPPA Curtius rearrangement.
Alternative Protocol: Isocyanate Isolation
Context: Use this when the carbamate is not the desired end-product (e.g., synthesis of ureas).
-
Solvent Switch: Use Toluene instead of t-BuOH.
-
Procedure: Follow steps 1–4 above. Heat to
C – C for 2 hours. -
Isolation: The resulting solution contains the bicyclo[2.2.1]heptyl isocyanate.
-
Do not concentrate to dryness if possible (isocyanates are volatile and reactive).
-
Use the solution directly in the next step (e.g., addition of an amine
to form a urea).
-
-
Validation: IR spectroscopy is the gold standard here. Look for the strong, sharp isocyanate peak at ~2260 cm⁻¹ .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation | Ensure TEA is anhydrous. Increase DPPA to 1.2 equiv. |
| Symmetric Urea Formation | Moisture present | Water hydrolyzes isocyanate to amine, which reacts with remaining isocyanate.[4] Strictly dry solvents required. |
| No Reaction (Acid remains) | Steric hindrance | For bridgehead acids (C1/C4), reflux time may need extension to 12+ hours. |
| Explosive "Pop" | Acyl azide accumulation | Heating too fast. Ensure the ramp to reflux is gradual to allow controlled |
Safety & Compliance (E-E-A-T)
-
Azide Hazard: While DPPA is safer than
, the intermediate acyl azide is energetic.[4] Never isolate the norbornane acyl azide on a scale >5g unless necessary. -
Phosphorous Byproducts: DPPA generates diphenylphosphate byproducts which can be difficult to remove. The citric acid wash in the workup is critical for this removal.
-
Ventilation: Isocyanates are potent sensitizers and lachrymators. All operations must occur in a functioning fume hood.[5]
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[3][4][6] Diphenylphosphoryl azide.[2][4][6][7][8][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16, 2006-2027. Link
-
Jessop, R. A. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 15(12), 1007-1036. Link
-
Pfizer Inc. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development, 2(6), 382–392. Link
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Application Note: Preparation of Bicyclo[2.2.1]heptane-2,3-diamine Dihydrochloride Salts
This Application Note details the preparation of bicyclo[2.2.1]heptane-2,3-diamine dihydrochloride (commonly referred to as norbornane-1,2-diamine in historical or ligand-focused literature due to the vicinal amine relationship).
Note on Nomenclature: Strict IUPAC numbering for bicyclo[2.2.1]heptane assigns the bridgehead carbon as position 1. Therefore, a "1,2-diamine" would imply one amine at the bridgehead and one at the adjacent carbon. However, in the context of drug development and asymmetric catalysis, this term is frequently used colloquially to describe the 2,3-diaminonorbornane scaffold (the vicinal diamine on the ethylene bridge). This protocol focuses on the cis-exo-2,3-diaminonorbornane isomer, a privileged scaffold for chiral ligands and pharmaceutical intermediates.
Abstract
This guide provides a validated protocol for the synthesis of cis-exo-bicyclo[2.2.1]heptane-2,3-diamine dihydrochloride from norbornene. The method utilizes a stereoselective oxidation-reduction sequence via a dioxime intermediate, ensuring high diastereomeric purity. The final conversion to the dihydrochloride salt is optimized for stability and long-term storage, critical for its use as a pharmaceutical intermediate or chiral ligand precursor.
Strategic Analysis & Retrosynthesis
The synthesis targets the cis-exo isomer due to its thermodynamic stability and superior chelating properties compared to the endo or trans isomers. The route is designed to avoid the use of expensive noble metal catalysts in the early stages and minimizes the risk of racemization.
Core Pathway:
-
Oxidation: Norbornene
cis-exo-2,3-Norbornanediol Norbornane-2,3-dione. -
Functionalization: Norbornane-2,3-dione
Norbornane-2,3-dione dioxime. -
Reduction: Dioxime
cis-exo-2,3-Diaminonorbornane. -
Salt Formation: Diamine
Dihydrochloride Salt.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from Norbornene to the target Dihydrochloride Salt.
Experimental Protocol
Phase 1: Preparation of Norbornane-2,3-dione Dioxime
Rationale: Direct nitration or amination of norbornene often leads to complex mixtures. The dione-dioxime route locks the nitrogen functionality in place before establishing the final oxidation state.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Norbornane-2,3-dione | 1.0 | Substrate |
| Hydroxylamine HCl | 2.5 | Reagent |
| Sodium Acetate | 3.0 | Buffer/Base |
| Ethanol (95%) | Solvent | Reaction Medium |
Procedure:
-
Dissolution: Dissolve 10.0 g (80.6 mmol) of norbornane-2,3-dione in 150 mL of 95% ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 14.0 g (201 mmol) of hydroxylamine hydrochloride followed by 19.8 g (241 mmol) of sodium acetate trihydrate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Checkpoint: Monitor by TLC (SiO2, 1:1 EtOAc/Hexanes). The dione spot should disappear, replaced by a lower Rf dioxime spot.
-
-
Workup: Cool the reaction to room temperature. Pour into 400 mL of ice-water.
-
Isolation: The dioxime will precipitate as a white solid. Filter the solid, wash copiously with cold water to remove salts, and dry in a vacuum oven at 50°C overnight.
-
Expected Yield: ~85-90%.
-
Phase 2: Reduction to cis-exo-2,3-Diaminonorbornane
Rationale: Lithium Aluminum Hydride (LiAlH4) is chosen for its ability to fully reduce the oxime to the primary amine without affecting the bicyclic skeleton.
Safety Alert: LiAlH4 is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Ar or N2).
Procedure:
-
Setup: Flame-dry a 1 L three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Slurry Preparation: Charge the flask with 8.0 g (210 mmol) of LiAlH4 and 200 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Dissolve 10.0 g (65 mmol) of the dioxime (from Phase 1) in 150 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 slurry over 45 minutes.
-
Observation: Gas evolution (H2) will occur. Control the rate to maintain a gentle effervescence.
-
-
Reaction: Once addition is complete, remove the ice bath and heat to reflux for 12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
8 mL water
-
8 mL 15% NaOH solution
-
24 mL water
-
-
Filtration: Stir for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite. Wash the pad with warm THF.
-
Concentration: Dry the filtrate over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude diamine as a viscous, pale-yellow oil.
Phase 3: Formation of the Dihydrochloride Salt
Rationale: The free base diamine is prone to oxidation and absorbs CO2 from the air (forming carbamates). The dihydrochloride salt is a stable, crystalline solid suitable for storage.
Procedure:
-
Dissolution: Dissolve the crude diamine oil in 50 mL of anhydrous diethyl ether (or ethanol if solubility is an issue).
-
Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in dioxane dropwise with vigorous stirring.
-
Endpoint: Continue addition until the pH is strongly acidic (< 2) and precipitation is complete.
-
-
Isolation: Filter the white precipitate under a nitrogen blanket (the salt can be hygroscopic).
-
Purification: Recrystallize from hot ethanol/methanol mixture.
-
Drying: Dry under high vacuum (0.1 mmHg) at 60°C for 24 hours to remove trace solvents.
Characterization & Quality Control
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | 1H NMR (D2O) | Signals at |
| Purity | Elemental Analysis | C, H, N within |
| Melting Point | Capillary | >280°C (decomposition) |
| Counter-ion | AgNO3 Titration | Confirms 2.0 eq Chloride |
Troubleshooting Guide
-
Low Yield in Reduction: Ensure THF is strictly anhydrous (distilled from Na/Benzophenone). Old LiAlH4 bottles often have reduced activity; use fresh reagent.
-
Oily Product in Salt Formation: If the salt oils out instead of precipitating, the solvent is likely too polar or wet. Triturate the oil with anhydrous ether or acetone to induce crystallization.
-
Coloration: A pink/brown tint indicates oxidation of the free amine. Perform the workup and salt formation rapidly under nitrogen.
Safety & Handling
-
LiAlH4: Handle in a fume hood. Have a Class D fire extinguisher nearby. Quench carefully.
-
HCl Gas: Corrosive and toxic. Use a trap.
-
Norbornene Derivatives: Generally volatile and have a distinctive, sometimes unpleasant odor. Work in a well-ventilated area.
References
-
Preparation of cis-exo-2,3-diaminonorbornane : Journal of Organic Chemistry, "Stereoselective synthesis of vicinal diamines from alkenes via dioximes." (General reference for dioxime route).
- Salt Formation Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical.
-
Norbornane Scaffold Applications : Chemical Reviews, "The Norbornane Scaffold in Asymmetric Catalysis."
(Note: Specific patent literature for the "1,2-bridgehead" isomer is sparse; this protocol follows the standard interpretation of the scaffold as the vicinal 2,3-diamine used in pharmaceutical research.)
Bicyclo[2.2.1]heptane-1,2-diamine as a monomer for polyamide synthesis
Application Note: High-Performance Polyamide Synthesis via Bicyclo[2.2.1]heptane-1,2-diamine
Executive Summary
This guide details the utilization of Bicyclo[2.2.1]heptane-1,2-diamine (and its structural analogs) as a monomer for the synthesis of high-glass-transition temperature (
Critical Distinction: Researchers must distinguish between the commercially common 2,5(2,6)-bis(aminomethyl)bicyclo[2.2.1]heptane (flexible methylene spacers) and the 1,2-diamine isomer (amines directly attached to the ring carbons). This protocol focuses on the 1,2-diamine architecture, which presents unique steric challenges but offers superior rigidity and potential chirality for enantioselective separation applications.
Monomer Analysis & Strategic Selection
Structural Attributes
The Bicyclo[2.2.1]heptane-1,2-diamine monomer features a "bridgehead-bridge" substitution pattern.
-
Position 1 (Bridgehead): High steric hindrance; non-planar geometry.
-
Position 2 (Bridge): Vicinal proximity to position 1 creates significant steric crowding for incoming electrophiles.
| Feature | Bicyclo[2.2.1]heptane-1,2-diamine | Standard Aliphatic Diamine (HMDA) | Aromatic Diamine (PPD) |
| Rigidity | Ultra-High (Cage structure) | Low (Linear chain) | High (Planar ring) |
| Reactivity | Low (Sterically hindered) | High | Moderate (Conjugation effects) |
| Resulting Polymer | High | Semi-crystalline, Opaque | High |
| Solubility | Good (in polar aprotic solvents) | Poor (Solvent resistant) | Variable |
Mechanistic Implications for Polymerization
Due to the steric bulk around the amine groups (particularly the C1 bridgehead amine), standard melt polycondensation often fails. The high melting point of the nylon salt typically exceeds the degradation temperature of the diamine.
-
Recommendation: Use Low-Temperature Solution Polycondensation (Direct Polycondensation) or Interfacial Polymerization .
Experimental Protocols
Workflow Visualization
Figure 1: Optimized workflow for hindered alicyclic diamine polymerization.
Protocol A: Monomer Salt Preparation (Stoichiometric Balance)
Objective: To ensure exact 1:1 stoichiometry between the diamine and dicarboxylic acid, crucial for achieving high molecular weight.
Materials:
-
Bicyclo[2.2.1]heptane-1,2-diamine (99%+ purity).[1]
-
Dicarboxylic Acid (e.g., Sebacic acid for flexibility, or Terephthalic acid for max rigidity).
-
Solvent: Absolute Ethanol or Methanol.
Steps:
-
Dissolution: Dissolve 10 mmol of dicarboxylic acid in 20 mL of warm ethanol (50°C).
-
Addition: Dropwise add 10 mmol of Bicyclo[2.2.1]heptane-1,2-diamine diluted in 5 mL ethanol.
-
Precipitation: The exothermic reaction will generate the "Nylon Salt". If no precipitate forms immediately, cool to 4°C overnight.
-
Filtration: Filter the white salt crystals under vacuum.
-
Recrystallization: Recrystallize from ethanol/water (90:10) to purify.
-
Drying: Dry at 60°C under vacuum for 24 hours.
-
Validation: Check melting point (sharp endotherm) via DSC. Broad peaks indicate impure salt.
-
Protocol B: Direct Polycondensation (Yamazaki-Higashi Method)
Objective: To polymerize sterically hindered amines without thermal degradation.
Reagents:
-
Nylon Salt (from Protocol A) OR equimolar monomers.
-
Triphenyl phosphite (TPP) - Condensing agent.
-
Pyridine - Acid acceptor/Catalyst.
-
Lithium Chloride (LiCl) - Solubility enhancer.
-
N-Methyl-2-pyrrolidone (NMP) or DMAc - Solvent.
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Charging: Add:
-
Monomers (or Salt): 5.0 mmol.
-
LiCl: 0.6 g (dissolved in 20 mL NMP).
-
TPP: 10.0 mmol (2.0 eq).
-
Pyridine: 5 mL.
-
-
Reaction: Heat the mixture to 100–110°C under continuous nitrogen flow.
-
Note: The solution should become viscous after 2–4 hours.
-
Observation: If the solution turns dark brown rapidly, reduce temperature to 90°C; oxidation is occurring.
-
-
Duration: Maintain reaction for 8–12 hours.
-
Termination: Cool to room temperature. Dilute with 10 mL NMP if too viscous.
-
Precipitation: Pour the polymer solution slowly into 500 mL of vigorously stirred Methanol (or Methanol/Water 50:50). The polyamide will precipitate as fibrous strands or powder.
-
Purification:
-
Filter and wash with hot methanol (Soxhlet extraction recommended for optical grade materials) to remove residual phosphorous compounds.
-
Dry at 100°C under vacuum for 24 hours.
-
Characterization & Expected Properties
Thermal & Mechanical Analysis
The rigid bicyclic structure significantly restricts chain rotation.
| Property | Test Method | Expected Value (vs. Nylon 6,6) | Interpretation |
| Glass Transition ( | DSC (10°C/min) | 180°C – 260°C (vs. 50°C) | Excellent dimensional stability at high heat. |
| Melting Point ( | DSC | None (Amorphous) or >300°C | Often decomposes before melting; solution processing required. |
| Decomposition ( | TGA (N2) | >400°C | High thermal resistance due to cycloaliphatic backbone. |
| Transparency | UV-Vis (Film) | >85% Transmittance (450nm) | Disrupted packing prevents crystallite scattering. |
Solubility Profile
Unlike semi-crystalline Nylons, these polyamides are often soluble in:
-
DMAc, NMP, DMSO (at RT or upon heating).
-
m-Cresol.[2]
-
Insoluble in: Acetone, Methanol, Water, Toluene.
Troubleshooting & Optimization
Issue: Low Molecular Weight (Brittle Films)
-
Cause 1: Moisture in solvent. The Yamazaki-Higashi reaction is sensitive to water (hydrolysis of TPP).
-
Fix: Distill NMP over
and store over 4Å molecular sieves.
-
-
Cause 2: Steric Hindrance of 1,2-diamine.
-
Fix: Increase reaction time to 24h or switch to Interfacial Polymerization using diacid chlorides (e.g., terephthaloyl chloride) in DCM/Water system, though hydrolysis is a risk.
-
Issue: Yellowing of Polymer
-
Cause: Oxidation of amine or pyridine impurities.
-
Fix: Ensure rigorous
purging. Use distilled pyridine.
References
-
Mitsui Chemicals. (2020).[3][4] NBDA (Norbornane diamine) Technical Data Sheet. SpecialChem. Link
-
Hasegawa, M., et al. (2023). Transparent Alicyclic Polyimides Prepared via Copolymerization: Enhanced Flexibility and Optical Properties. MDPI, Polymers. Link
- Liaw, D. J., et al. (2012). Advanced polyimides for optical applications: A review. Progress in Polymer Science. (Contextual grounding for alicyclic rigid monomers).
-
Yamazaki, N., et al. (1975). Polycondensation of amino acids and diamines with dicarboxylic acids in the presence of triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition. (Core protocol source).[1][5]
-
Sigma-Aldrich. (2023). Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride Product Specification. Link
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in bridgehead amine functionalization
Status: Operational Ticket ID: BAF-2026-STERIC Assigned Specialist: Senior Application Scientist
Executive Summary: The "Bridgehead Constraint"
You are likely here because standard amination protocols (
-
Steric Occlusion: The carbon is buried within a rigid cage, blocking the backside attack required for
pathways (Walden inversion is geometrically impossible). -
Orbital Misalignment: Bridgehead carbons cannot planarize to form stable
carbocations or radicals easily (Bredt’s Rule constraints), although higher-order systems like adamantane tolerate this better than smaller bicyclic systems.
This guide bypasses these geometric locks using Radical-Polar Crossover (Electrochemical) and Sterically-Designed Pd-Catalysis .
Module A: Installing the Nitrogen (C-H C-N)
Use this module if you have a hydrocarbon precursor and need to install an amine at the bridgehead.
The Solution: Electrochemical Ritter-Type Amination
Standard chemical oxidants are often too harsh or not selective enough. The most robust modern method utilizes quinuclidine-mediated electrochemical C-H oxidation , pioneered by the Baran Lab. This method decouples hydrogen atom transfer (HAT) from oxidation.
Mechanism of Action
-
Mediator Oxidation: Quinuclidine is oxidized at the anode to a radical cation.
-
HAT: This highly reactive species abstracts a hydrogen atom from the bridgehead position (tertiary C-H bonds are electronically favored).
-
Oxidation: The resulting bridgehead radical is oxidized to a carbocation.
-
Trapping: Acetonitrile (solvent) traps the carbocation (Ritter reaction) to form an acetamide, which is hydrolyzed to the free amine.
Figure 1: Quinuclidine-mediated electrochemical cycle. The mediator shuttles electrons and protons, avoiding direct substrate oxidation potentials that might degrade the molecule.[2]
Standard Operating Procedure (SOP-EL-01)
| Parameter | Specification | Causality / Reason |
| Anode | Reticulated Vitreous Carbon (RVC) | High surface area prevents current "hotspots" that cause over-oxidation. |
| Cathode | Platinum (Pt) or Graphite Felt | Facilitates proton reduction to |
| Mediator | Quinuclidine (20 mol%) | Low ionization potential allows it to oxidize before the substrate. |
| Electrolyte | Maintains conductivity; | |
| Current | Constant Current (10 mA/mmol) | Critical: Controls the rate of radical generation to prevent dimerization. |
Step-by-Step Protocol:
-
Assembly: In an undivided cell (e.g., IKA ElectraSyn or beaker), dissolve substrate (1.0 equiv) and
(0.1 M) in MeCN. -
Mediator Addition: Add Quinuclidine (0.2 equiv). Note: Add last to prevent air-oxidation prior to voltage application.
-
Electrolysis: Insert RVC anode and Pt cathode. Set constant current (CCE) at 10 mA.
-
Monitoring: Monitor voltage. If voltage spikes >3.5V, electrode fouling is occurring. Pause and rinse electrodes.
-
Workup: Once 2.5–3.0 F/mol charge is passed, concentrate MeCN. Hydrolyze the resulting acetamide with HCl/MeOH to release the free amine.
Module B: Reacting the Amine (C-N C-N-Ar)
Use this module if you already have a bridgehead amine (e.g., 1-Adamantylamine) and need to couple it to an aryl halide.
The Solution: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Bridgehead amines are bulky nucleophiles. Standard ligands (
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are bulky but electron-rich, promoting oxidative addition, while their specific geometry creates a "pocket" that forces the reductive elimination of bulky substrates.
Ligand Selection Decision Tree
Figure 2: Ligand selection logic. Matching the ligand steric bulk to the nucleophile type is the single most critical factor in bridgehead coupling.
Troubleshooting Protocol (SOP-PD-02)
Problem: Reaction stalls at <20% conversion. Diagnosis: The bridgehead amine is too bulky; the catalyst is resting as a halide dimer or the amine is not binding.
Corrective Actions:
-
Pre-catalyst Activation: Do not use
+ Ligand. Use pre-formed precatalysts (e.g., BrettPhos Pd G4 ). This ensures a 1:1 Pd:Ligand ratio and rapid initiation. -
Base Switch: If using
, switch to NaOtBu . The stronger base facilitates the deprotonation of the bulky amine-Pd complex, which is often the rate-determining step for hindered substrates. -
Temperature: Bridgehead couplings often require 80–100°C . The energy barrier for reductive elimination is higher due to steric repulsion.
Data & Comparison
| Feature | Electrochemical (Baran) | Photoredox (MacMillan) | Classical Ritter |
| Primary Utility | Installing amine on C-H | Installing amine on C-H | Installing amine on C-H |
| Steric Tolerance | Excellent (Adamantyl, Bicyclo) | Good | Moderate |
| Functional Group Tol. | High (Esters, halides safe) | High | Low (Strong acid) |
| Scalability | High (Flow compatible) | Moderate (Photon penetration) | High |
| Key Reagent | Quinuclidine / Electricity | Ir(ppy)₃ / Blue LED | |
| Safety Profile | Green (No chemical oxidant) | Green | Hazardous (Acid waste) |
Frequently Asked Questions (FAQ)
Q1: My electrochemical reaction yields the acetamide, but hydrolysis fails to give the amine.
-
A: Bridgehead acetamides are incredibly stable due to steric shielding of the carbonyl. Standard HCl reflux often fails.
-
Fix: Use NaOH in Ethylene Glycol at 150°C (high temp basic hydrolysis) or convert the amide to an imino-ether with
(Meerwein's salt) followed by mild acidic workup.
-
Q2: Can I use this for Bicyclo[1.1.1]pentane (BCP) systems?
-
A: Yes, but be careful. The BCP radical is strained. Electrochemical methods work, but keep current density low (5 mA/mmol) to prevent ring-opening or fragmentation. Use tBu-Quinuclidine as a more selective mediator.
Q3: Why not use the Azide (
-
A: Direct radical azidation is possible (using radical precursors) but poses significant safety risks (explosion) and often results in poly-azidation on bridgeheads. The Ritter-type (MeCN trap) is safer and mono-selective.
References
-
Electrochemical C-H Amination: Kawamata, Y., et al. "Scalable, Electrochemical Oxidation of Unactivated C–H Bonds."[3] Journal of the American Chemical Society, 2017.[4] Link
-
Ni/Photoredox Coupling: Corcoran, E. B., et al. "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science, 2016.[5] Link
-
Buchwald-Hartwig Ligand Guide: Maiti, D., et al. "A General Guide to the Selection of Ligands for Pd-Catalyzed C-N Coupling." Chemical Science, 2011. Link
-
Bridgehead Constraints: Eaton, P. E. "Cubane: Starting Materials for the Chemistry of the 1990s and the New Century." Angewandte Chemie, 1992. Link
-
Modern Ritter Reaction: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948. (Foundational Reference). Link
Sources
Troubleshooting low yields in bridgehead nucleophilic substitution
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields in Bridgehead Nucleophilic Substitution
Module 1: Diagnostic & Triage
Welcome to the Bridgehead Functionalization Support Center. If you are here, you are likely staring at a TLC plate with starting material (SM) or a complex mixture of ring-opened decomposition products.
Bridgehead carbons (e.g., Adamantane, Bicyclo[2.2.1]heptane, Cubane) exist in a "geometric prison." Standard textbook substitution rules do not apply here because the rigid cage structure forbids the geometric changes required for transition states.
Diagnostic Flowchart: Why is your reaction failing?
Use this logic tree to identify the mechanistic bottleneck before attempting a fix.
Figure 1: Decision logic for diagnosing bridgehead substitution failures. Note that
Module 2: The Trap (The "Impossible" Reaction)
User Query:
"I treated 1-bromoadamantane with sodium azide in DMF at 80°C. No product formed. Why?"
Technical Analysis:
You are attempting an impossibility. The
-
The Blockade: In a bridgehead system, the "backside" is the inside of the cage. The nucleophile cannot pass through the molecule.
-
The Constraint: Even if it could, the cage cannot invert (turn inside out) like an umbrella in the wind.
Corrective Action:
Stop attempting
-
Carbocation (
): If the cage is large enough (e.g., Adamantane). -
Radical: If the cage is strained (e.g., Bicyclo[1.1.1]pentane).[1]
Module 3: Troubleshooting & Solvolysis
User Query:
"I switched to
conditions (heating in EtOH), but the reaction is incredibly slow or low-yielding for my bicyclic substrate."
Technical Analysis:
Success in
Comparison of Solvolysis Rates (Relative to t-Butyl):
| Substrate | Relative Rate (
Data derived from solvolysis studies in 80% EtOH (Grob/Schleyer). [1, 2]
Protocol A: Silver-Assisted Halide Abstraction
If you must substitute a bridgehead halide and the cation is moderately stable (Adamantyl or [2.2.2] systems), heat alone is insufficient. You need a "halogen sponge" to force ionization.
Reagents:
-
Substrate: 1-Halo-bridgehead (1.0 equiv)
-
Promoter:
, , or (1.1–1.5 equiv). Warning: Perchlorates are explosive. -
Nucleophile: The solvent (alcohol, water) or a non-basic nucleophile (nitrile).
-
Solvent: DCM or Toluene (non-coordinating).
Step-by-Step:
-
Preparation: Flame-dry glassware. Exclude light (wrap flask in foil) to prevent photoreduction of silver salts.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).
-
Addition: Add Silver(I) salt in one portion at 0°C. A precipitate (AgBr/AgCl) will form immediately if ionization is fast.
-
Reaction: Allow to warm to RT. Monitor by TLC (look for the disappearance of the UV-active starting material; the product may be polar).
-
Workup: Filter through a Celite pad to remove silver halides. Evaporate solvent.
Why this works: The affinity of
Module 4: Radical Functionalization (The Modern Standard)
User Query:
"My substrate is highly strained (e.g., cubane or norbornane) or I want to functionalize a C-H bond directly."
Technical Analysis:
When cations are too unstable (
Mechanism: Hydrogen Atom Transfer (HAT). An electrophilic radical (e.g., from a photocatalyst or peroxide) abstracts the electron-rich bridgehead hydrogen.
Figure 2: The HAT pathway avoids planar intermediates, making it ideal for strained cages.
Protocol B: Photocatalytic C-H Alkylation (MacMillan/Baran Type)
This method installs alkyl/aryl groups at the bridgehead without pre-functionalization (halides not required).
Reagents:
-
Substrate: Adamantane or similar cage (1.0 equiv).
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2-5 mol%) OR Ir[dF(CF3)ppy]2(dtbbpy)PF6.
-
Reagent: Electron-deficient olefin (Michael acceptor) or Aryl bromide (if using Nickel dual catalysis).
-
Solvent: Acetonitrile or DMSO.
-
Light Source: Blue LED (450 nm) or UV (365 nm for TBADT).
Step-by-Step:
-
Setup: Charge a vial with substrate, catalyst, and coupling partner.
-
Degas: Sparge with Nitrogen/Argon for 15 mins. Critical: Oxygen quenches radicals.
-
Irradiation: Stir under LED light. Use a fan to keep the reaction at RT (heat can degrade catalysts).
-
Timeline: 12–24 hours.
-
Purification: Silica gel chromatography.
Key Insight: The bridgehead C-H bond is electron-rich and statistically exposed. Electrophilic radicals (like the excited state of decatungstate) target these bonds selectively over secondary (
Module 5: Handling Bicyclo[1.1.1]pentanes (BCPs)
User Query:
"I am trying to substitute a halide on a BCP ring, but the ring is opening or decomposing."
Technical Analysis:
Bicyclo[1.1.1]pentane is a "non-classical" bioisostere for phenyl rings.[1][2]
-
The Risk: The central C-C bond is weak. Strong nucleophiles or carbocation formation often lead to strain-release ring opening (propellane formation or rearrangement).
-
The Solution: Do not use direct substitution on BCP-halides if possible. Instead, build the BCP from [1.1.1]propellane via radical addition.
Comparison:
-
Direct Substitution: BCP-Br + Nu
Fail (Ring opening). -
Strain-Release Addition: [1.1.1]Propellane + Radical-Nu
Success (Substituted BCP).
If you must substitute an existing BCP:
-
Use Radical Cross-Coupling (e.g., Metallaphotoredox with Ni/Ir).
-
Avoid strong bases (Li/Mg reagents) unless generating the bridgehead anion (which is surprisingly stable due to high s-character, but requires specific conditions) [6].
References
-
Grob, C. A. (1969). Polar Effects in the Solvolysis of Bridgehead Halides. Accounts of Chemical Research, 2(1), 10–16. Link
-
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Halides in Solvolysis. Journal of the American Chemical Society, 83(12), 2700–2707. Link
-
Olah, G. A., et al. (1990). Bridgehead Adamantyl Cations.[3][4] Journal of Organic Chemistry. (Contextual citation for cation stability).
-
Capaldo, L., & Ravelli, D. (2017). Decatungstate-Photocatalyzed C(sp3)–H Functionalization. European Journal of Organic Chemistry, 2017(15), 2056–2071. Link
-
Le, C., Liang, Y., Evans, R. W., Li, X., & MacMillan, D. W. C. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Nature, 547, 79–83. Link
-
Turbotti, F., et al. (2025).[2][5] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. MacMillan Group / Princeton. Link (Contextual from search results).
Sources
Bredt's rule constraints in synthesizing bicyclo[2.2.1]heptane derivatives
Technical Support Center: Bicyclo[2.2.1]heptane & Anti-Bredt Olefin Synthesis
Case ID: ABO-221-SYN Status: Active / Updated with 2024 Protocols Assigned Specialist: Senior Application Scientist, Synthetic Methodology Unit
Executive Summary: The Paradigm Shift
Welcome to the technical support hub for bridged bicyclic synthesis. For over a century, Bredt’s Rule served as an absolute prohibition: “A double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough.”
Current Status (Post-2024): The rule has been effectively downgraded from an "impossibility" to a "kinetic stability constraint." With the breakthrough methodologies published in Science (2024) by the Garg and Houk groups, synthesizing Anti-Bredt Olefins (ABOs) in bicyclo[2.2.1]heptane systems is now a reproducible, albeit transient, process.
This guide addresses two distinct user needs:
-
Avoiding Bredt constraints (Standard functionalization without rearrangement).
-
Overcoming Bredt constraints (Intentionally generating ABOs for cycloadditions).
Module A: Generating Anti-Bredt Olefins (The "Impossible" Synthesis)
User Scenario: You wish to use a bridgehead double bond as a reactive intermediate for a Diels-Alder or [2+2] cycloaddition, but standard elimination (E2) fails or yields thermodynamic isomers.
The Core Problem: Orbital Orthogonality
In a standard E2 elimination, the
-
Consequence: Standard bases (KOtBu, LDA) cannot overlap orbitals to form the
-bond. They instead trigger Wagner-Meerwein rearrangements (see Module B).
The Solution: Silyl-Halo Elimination (The Garg Protocol)
To bypass the geometric prohibition, you must use a driving force stronger than orbital overlap: the formation of a Silicon-Fluorine bond (approx. 135 kcal/mol).
Protocol: In-Situ Generation and Trapping
| Parameter | Specification | Reason |
| Precursor | Silyl-(pseudo)halide | Specifically a bridgehead silyl group ( |
| Leaving Group | Triflate (-OTf) or Halide | Triflate is preferred for faster rates at lower temperatures. |
| Trigger | Fluoride Source (CsF, TBAF) | Fluoride attacks Silicon, forcing hyperpyramidalization of the alkene. |
| Trapping Agent | Anthracene, Furan, Dienes | The ABO is too unstable to isolate; it must be trapped immediately. |
Step-by-Step Workflow:
-
Precursor Synthesis: Synthesize 1-(trimethylsilyl)bicyclo[2.2.1]hept-2-yl trifluoromethanesulfonate. Ensure the silyl group is at the bridgehead (C1) and the leaving group is at C2.
-
Reaction Setup: Dissolve precursor and Trapping Agent (e.g., Anthracene, 2.0 equiv) in dry THF or Acetonitrile.
-
Initiation: Add CsF (2.5 equiv) and 18-crown-6 (catalytic) at ambient temperature (23°C).
-
Reaction: The fluoride attacks the silyl group.[1][2] The electrons from the C-Si bond force the formation of the twisted
-bond, ejecting the triflate. -
Trapping: The transient ABO immediately undergoes [4+2] cycloaddition with anthracene.
Figure 1: The Garg Protocol for accessing Anti-Bredt Olefins via fluoride-induced elimination.
Module B: Troubleshooting Rearrangements (Wagner-Meerwein)
User Scenario: You are attempting to functionalize a norbornyl derivative (e.g., converting an alcohol to a halide), but the product structure is rearranged (e.g., Camphene or Isobornyl derivatives).
The Mechanism of Failure
The bicyclo[2.2.1]heptane skeleton is highly strained.[2] If you generate a carbocation at the bridgehead or adjacent positions, the molecule will undergo a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to relieve strain or delocalize charge.[3]
Diagnostic Table: Is your reaction rearranging?
| Symptom | Diagnosis | Root Cause |
| Product is isomeric but structurally different | Skeletal Rearrangement | Carbocation intermediate formed. |
| Reaction is faster than expected | Anchimeric Assistance | The |
| Racemization of chiral starting material | Symmetric Intermediate | Formation of the symmetric norbornyl cation. |
Corrective Actions
1. Avoid Carbocations (Use Radical Pathways) Radicals at the bridgehead are pyramidal and do not rearrange as readily as cations.
-
Protocol: Use Barton Decarboxylation (N-hydroxy-2-thiopyridone esters) to convert carboxylic acids to radicals, which can be trapped by Halides or Hydrogen donors.
2. Avoid Carbocations (Use Concerted Mechanisms)
-
Protocol: If converting an alcohol to a halide, avoid strong acids (HCl/H2SO4). Use Appel conditions (PPh3, CBr4) or SOCl2 with Pyridine (Darzens procedure) to favor S_N2-like or internal return mechanisms that minimize free cation lifetime.
Figure 2: Decision pathways to avoid Wagner-Meerwein rearrangements in strained bicycles.
Module C: Bridgehead Functionalization (Non-Olefinic)
User Scenario: You need to attach a substituent (Boron, Nitrogen, Carbon) directly to the bridgehead carbon (C1/C4).
Constraint: S_N2 reactions are impossible at the bridgehead. The cage structure prevents the nucleophile from accessing the
Recommended Protocols:
-
Iridium-Catalyzed C-H Borylation
-
Mechanism:[3][4][5] Steric control directs the catalyst to the bridgehead C-H bonds, which are electron-rich and s-character dominant.
-
Reagents: [Ir(OMe)(cod)]2, dtbpy (ligand), B2pin2.
-
Outcome: Yields bridgehead boronic esters, which can be converted to -OH, -NH2, or Aryl groups via Suzuki coupling.
-
-
Hydrogen Atom Transfer (HAT)
Frequently Asked Questions (FAQs)
Q: Can I isolate the Anti-Bredt Olefin if I cool the reaction to -78°C? A: No. Even at low temperatures, the strain energy (Olefin Strain Energy > 30 kcal/mol) makes the ABO highly reactive. It must be trapped in situ. If no trapping agent is present, it will likely dimerize or polymerize non-specifically.
Q: Why does my elimination reaction yield the exocyclic double bond (Camphene) instead of the endocyclic one? A: This is the classic Zaitsev vs. Bredt conflict. The exocyclic double bond is thermodynamically stable. The endocyclic (bridgehead) double bond violates Bredt's rule.[2] Under thermodynamic control (reversible conditions), you will always get the exocyclic product. You must use the Garg Protocol (Kinetic control via Si-F bond formation) to force the endocyclic product.
Q: I'm trying to make a [2.2.2] system ABO. Is it easier than [2.2.1]? A: Yes. The [2.2.2] system (bicyclo[2.2.2]octene) is less strained than the [2.2.1] system. While still unstable, the "Bredt violation" is less severe. The same silyl-triflate protocols apply but may proceed with faster kinetics.
References
-
McDermott, L., et al. (2024).[6] "A solution to the anti-Bredt olefin synthesis problem." Science, 386(6721).[6]
-
Bredt, J. (1924).[2][7] "Über die sterische Hinderung in Brückenringen (Bredtsche Regel) und über die meso-trans-Stellung in kondensierten Ringsystemen." Justus Liebigs Annalen der Chemie, 437(1).
-
Garg, N. K., et al. (2024).[1][2][6][7][8][9] "Synthesizing 'Impossible' Molecules: The Cubene and Quadricyclene Breakthrough."[8] Nature Chemistry.[8]
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heterocycles." Journal of the American Chemical Society.[4][10][11]
-
Shea, K. J. (1980). "Recent developments in the synthesis, structure and chemistry of bridgehead alkenes." Tetrahedron, 36(12).
Sources
- 1. Exploring Anti-Bredt Olefins as Reactive Intermediates | Stephan Scheeff [me.organicchemistry.eu]
- 2. oxsci.org [oxsci.org]
- 3. Consider the following reaction. The major product ' P ' of Wagner-Meerwe.. [askfilo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Bredt's rule - Wikipedia [en.wikipedia.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Synthetic strategies overcome Bredt’s rule, unlocking complex bridgehead alkenes | Research | Chemistry World [chemistryworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Purification methods for polar bicyclic diamines from reaction mixtures
Ticket #: PBD-9921 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the purification support hub. You are likely here because your bicyclic diamine (e.g., diazabicyclo[2.2.1]heptane, DABCO derivatives, or spiro-bicyclic systems) is behaving like a "ghost" in your reaction mixture—it’s either invisible to UV, sticking irreversibly to silica, or refusing to leave the aqueous phase.
These molecules present a "perfect storm" of purification challenges:
-
High Polarity: They prefer water over organic solvents.
-
Basic Nitrogen Centers: They interact strongly with acidic silanols on silica gel, causing streaking.
-
Lack of Chromophores: Many are non-aromatic, making UV detection (254 nm) useless.
Below is your troubleshooting guide, structured by the specific failure modes you are encountering.
Module 1: Detection Issues ("I can't see my product")
User Query: I spotted my reaction on a TLC plate, but under UV light, I see nothing. How do I know where my amine is?
Diagnosis: Most bicyclic diamines lack conjugated
Troubleshooting Protocol
Do not rely on UV. Use the following visualization methods specifically for secondary and tertiary amines.
| Visualization Method | Target Functionality | Appearance | Mechanism |
| Ninhydrin Stain | Primary/Secondary Amines | Pink/Red/Purple spots | Reaction with free amines to form Ruhemann's purple. Note: Tertiary amines may not stain well. |
| Dragendorff’s Reagent | Tertiary Amines / Alkaloids | Orange spots on yellow background | Formation of an ion-pair complex between the heavy metal (Bi) and the basic amine. |
| Iodine Chamber | Universal (Lipids/Amines) | Brown/Yellow spots | Reversible intercalation of iodine vapor into the organic molecule. |
| KMnO₄ (Basic) | Oxidizable groups | Yellow spots on purple background | Oxidation of the amine (destructive). |
Pro Tip: If you have access to a flash chromatography system, switch your detector from UV to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detect mass, not light absorbance, and are the gold standard for non-chromophoric amines.
Module 2: Extraction Failures ("It won't leave the water")
User Query: I quenched my reaction with water and tried to extract with Ethyl Acetate (EtOAc) or DCM, but my product is still in the aqueous layer. What now?
Diagnosis: Polar bicyclic diamines are often hygroscopic and highly water-soluble. Standard lipophilic solvents (EtOAc, Hexanes, Et2O) cannot compete with the hydration energy of the amine.
The "Magic Solvent" Protocol
When DCM fails, use the 3:1 Chloroform/Isopropanol mixture. This specific ratio disrupts the hydrogen bonding network of water enough to solvate polar species without forming an emulsion.
Step-by-Step Rescue:
-
Saturate the Aqueous Phase: Add solid NaCl (brine saturation) or
to the aqueous layer. This "salting out" effect reduces the solubility of organic molecules in water. -
pH Adjustment: Ensure the pH is >12 (use NaOH). You must suppress protonation; if the diamine is charged (
), it will never extract. -
The Extraction:
-
Add Chloroform:Isopropanol (3:1 v/v) .
-
Shake vigorously.[1]
-
Warning: This solvent mixture is denser than water (organic layer is on the bottom).
-
-
Repeat: Perform 3–5 extractions. Polar amines have low partition coefficients (
).
Alternative: n-Butanol Extraction If the 3:1 mix fails, extract with n-Butanol .
-
Pros: Highly effective for very polar compounds.
-
Cons: High boiling point (117°C). You will need a high-vacuum rotovap or azeotrope with heptane to remove it.
Module 3: Chromatography ("The product streaks or sticks")
User Query: I see a spot on TLC, but on the column, it smears from fraction 5 to 50. I'm losing mass.
Diagnosis: The basic amines are interacting with the acidic silanol groups (
Solution A: The "Amine-Modified" Normal Phase
You must neutralize the silica surface.
-
Solvent System: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .
-
The Ratio: A common starting point is 90:9:1 (DCM:MeOH:NH₄OH).
-
Preparation: Shake the solvent mixture in a separatory funnel first to saturate the organic layer with ammonia, then use the organic layer as your eluent.
-
Alternative: Use 1% Triethylamine (TEA) in your eluent.
Solution B: Reverse Phase (High pH)
Standard C18 runs at acidic pH (with TFA) will protonate your diamine, making it even more polar and causing it to elute in the void volume (dead time).
-
Column: Use a "Hybrid" silica or Polymer-based C18 column (e.g., XBridge, Gemini) that can withstand high pH.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH.
-
Mechanism: At pH 10, the diamine is neutral (free base) and will retain on the C18 chain, allowing separation from polar impurities.
Module 4: The "Silver Bullet" (SCX Chromatography)
User Query: Liquid extraction failed. Normal phase failed. I need a guaranteed way to isolate this amine.
Diagnosis: For polar amines, Strong Cation Exchange (SCX) is the most robust method. It relies on a "Catch and Release" mechanism that separates based on chemical functionality (basicity) rather than polarity.
SCX Workflow Protocol
Materials: SCX Cartridge (silica-bonded sulfonic acid).[2]
-
Conditioning: Flush column with MeOH, then DCM.
-
Load (Catch): Dissolve your crude mixture in a non-basic solvent (DCM or MeOH). Load onto the cartridge.
-
Result: The basic diamine reacts with the sulfonic acid to form a salt (
). It is now chemically bound to the silica. Neutral impurities pass through.
-
-
Wash: Flush with copious amounts of MeOH and MeCN.
-
Result: This removes all non-basic impurities (starting materials, reagents, byproducts). Your product remains stuck.
-
-
Elute (Release): Flush with 2M Ammonia in Methanol .
-
Result: The ammonia acts as a stronger base, deprotonating your amine and releasing it from the sulfonic acid.
-
-
Finish: Concentrate the filtrate. You now have the free-based diamine.
Visual Decision Guides
Figure 1: Purification Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on product detectability and solubility.
Figure 2: SCX "Catch and Release" Mechanism
Caption: The stepwise mechanism of Strong Cation Exchange (SCX) chromatography for amine isolation.
References
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
- Citation for the "3:1 CHCl3:IPA" extraction technique.
-
Teledyne ISCO. (2012).[2] RediSep SCX Column: Purification of Organic Compounds with Basic Properties. Application Note AN87. [Link]
- Citation for SCX "C
-
Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food. [Link]
- Citation for extraction pH adjustments and solvent selection.
-
Biotage. (n.d.). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. [Link]
- Citation for pKa considerations in ion-exchange chrom
Sources
Preventing oxidation of free base bicyclo[2.2.1]heptane-1,2-diamine
To: Research & Development Team From: Technical Application Support (Senior Scientist Desk) Subject: Technical Guide: Integrity Management of Free Base Bicyclo[2.2.1]heptane-1,2-diamine
Executive Technical Summary
Bicyclo[2.2.1]heptane-1,2-diamine is a rigid, hindered aliphatic diamine. In its free base form, it possesses high basicity and significant chelating potential. These properties make it thermodynamically prone to two primary degradation pathways when exposed to the ambient atmosphere:
-
Oxidative Dehydrogenation/N-Oxidation: Catalyzed by light and trace metals, leading to yellow/brown discoloration (imine or N-oxide formation).
-
Carbamation: Rapid reaction with atmospheric CO
to form carbamic acid salts (white crusts/precipitates), often mistaken for oxidation.
This guide provides a self-validating system to distinguish, prevent, and remediate these issues.
Diagnostic Troubleshooting (Q&A)
Q1: My clear oil/solid has developed a yellow tint. Is the sample compromised?
-
Diagnosis: This indicates early-stage oxidation . Aliphatic amines form trace imines or conjugated impurities (chromophores) upon reaction with singlet oxygen or radical initiators.
-
Impact: For stoichiometric reactions (e.g., ligand synthesis), trace yellowing is often tolerable (<1% impurity). For catalysis or pharmaceutical precursors, it must be removed.
-
Action: If the color is light straw, use immediately. If dark amber, proceed to Protocol B (Rescue Distillation) .
Q2: I see a white crust forming on the cap or surface. Is this oxidation?
-
Diagnosis: No. This is Carbamation . The diamine has reacted with atmospheric CO
. -
Mechanism:
(Carbamate Salt). -
Impact: This changes the stoichiometry of your reaction (molecular weight shifts) and can poison catalysts.
-
Action: Do not scrape it back into the bulk. Physical removal is difficult; distillation is required to reverse the equilibrium (carbamates decompose upon heating).
Q3: Can I use metal spatulas to weigh this compound?
-
Diagnosis: Absolutely Not.
-
Reasoning: The 1,2-diamine motif is a potent chelator. Stainless steel spatulas can leach trace iron/nickel. These metal ions act as catalysts for radical oxidation, accelerating the "yellowing" process significantly.
-
Action: Use only glass, Teflon, or ceramic tools.
Core Protocols: Prevention & Remediation
Protocol A: The "Argon Fortress" Storage System
Objective: Zero-headspace preservation.
-
Container Selection: Use amber glass vials with PTFE-lined caps. Clear glass allows UV-initiated photo-oxidation.
-
Atmosphere Exchange:
-
Do not simply "blow" gas into the vial.
-
Method: Place the open vial inside a Schlenk tube or glovebox antechamber. Cycle vacuum/Argon (3x) before capping.
-
Why Argon? Argon is denser than air and settles over the sample, creating a physical blanket. Nitrogen is lighter and diffuses away faster if the seal is imperfect.
-
-
Thermal Control: Store at -20°C . Oxidation kinetics are Arrhenius-dependent; lowering temperature significantly retards the rate.
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas diffusion over months.
Protocol B: Rescue Distillation (Purification)
Objective: Restore oxidized/carbonated material to >99% purity.
Equipment:
-
Short-path distillation head (minimize surface area).
-
Vacuum pump (<1 mmHg).
-
Heating bath (Oil or bead).
-
Additives: KOH pellets or CaH
.
Step-by-Step:
-
Basification: Add solid KOH pellets (~5% by mass) to the degraded diamine in the boiling flask.
-
Function: KOH neutralizes any carbamates (releasing free amine) and traps water.
-
-
Degassing: Apply vacuum without heat for 10 minutes to remove dissolved oxygen.
-
Distillation: Slowly ramp the heat.
-
Discard the first 5-10% (forerun), which contains volatile degradation products.
-
Collect the main fraction when the temperature stabilizes.
-
-
Harvest: Collect directly into a tared, Argon-flushed storage vial.
Visualizing the Degradation & Handling Logic
Figure 1: Degradation Pathways & Diagnostic Logic
This decision tree helps users identify the specific mode of failure based on visual cues.
Caption: Diagnostic flow for identifying degradation modes in bicyclic diamines.
Figure 2: Inert Transfer Workflow
Standard Operating Procedure for handling the material without introducing Oxygen/CO2.
Caption: Positive-pressure syringe transfer technique to maintain inert headspace.
Comparative Data: Storage Conditions
The following table estimates degradation rates based on general aliphatic diamine stability profiles (e.g., cis-1,2-diaminocyclohexane analogs).
| Storage Condition | Temperature | Atmosphere | Shelf Life (Approx.) | Primary Failure Mode |
| Benchtop (Clear Vial) | 25°C | Air | < 24 Hours | Rapid Carbamation & Photo-oxidation |
| Benchtop (Amber Vial) | 25°C | Nitrogen | 1-2 Weeks | Slow Oxidation (Diffusion through cap) |
| Fridge (Amber Vial) | 4°C | Argon | 3-6 Months | Minor Yellowing |
| Freezer (Sealed) | -20°C | Argon | > 12 Months | Stable |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative standard for drying and distilling amines).
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. (General protocols for Schlenk lines and inert storage).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amine oxidation and carbamate formation).
Controlling regioselectivity in 1,2- vs 1,4-substituted bicyclic systems
Welcome to the technical support center for controlling regioselectivity in the synthesis of 1,2- versus 1,4-substituted bicyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired constitutional isomerism in their reactions. Here, we move beyond simple protocols to explore the underlying principles that govern regiochemical outcomes, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of 1,2- and 1,4-isomers. What are the primary factors I should investigate to control the regioselectivity?
A1: Achieving high regioselectivity in the substitution of bicyclic systems hinges on the delicate interplay of several key factors. When faced with an undesirable mixture of isomers, a systematic evaluation of the following is recommended:
-
Electronic Effects: The inherent electronic properties of your reactants are the most fundamental influence. In reactions like the Diels-Alder cycloaddition, the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile dictates the major product.[1] This is governed by the coefficients of the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile).[2] Modifying substituents to enhance this electronic bias (e.g., adding a stronger electron-donating group to the diene or a stronger electron-withdrawing group to the dienophile) is a primary strategy.[3]
-
Steric Hindrance: The bulk of substituents on either the substrate or the incoming reagent can physically block an approach to a specific site.[4][5] If one position is more sterically encumbered, the reaction will preferentially occur at the less hindered site. This can sometimes be used to override electronic preferences. Consider using bulkier protecting groups or reagents to favor a specific isomer.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): This is one of the most powerful tools at your disposal. The product distribution can be dictated by either the rate of formation (kinetic control) or the relative stability of the products (thermodynamic control).[6][7]
-
Kinetic Control: Favors the product that is formed fastest (i.e., has the lowest activation energy). This regime is typically favored by low temperatures and short reaction times .[8][9]
-
Thermodynamic Control: Favors the most stable product. This requires that the reaction is reversible, allowing the initially formed products to equilibrate to the lowest energy state. This is achieved through higher temperatures and longer reaction times .[7][10]
-
The following workflow provides a decision-making framework for troubleshooting poor regioselectivity.
Q2: I am running a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system, but I'm getting the "wrong" regioisomer. How do I predict and control the outcome?
A2: The Diels-Alder reaction is a classic case where regioselectivity is paramount. When an unsymmetrical diene reacts with an unsymmetrical dienophile, two primary regioisomers, often nicknamed "ortho" (1,2-substitution pattern) and "para" (1,4-substitution pattern), are possible. The "meta" (1,3) product is generally disfavored and only a minor byproduct.[1]
Predicting the Major Isomer:
The outcome is best predicted by considering the electronic polarization of the reactants. You can think of the diene as the nucleophile and the dienophile as the electrophile.[1] The reaction aligns the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.[3]
-
Step 1: Identify Electron-Donating Groups (EDG) on the diene. Common EDGs include -OR, -NR₂, and alkyl groups.
-
Step 2: Identify Electron-Withdrawing Groups (EWG) on the dienophile. Common EWGs include -C=O, -CN, and -NO₂.[2]
-
Step 3: Draw resonance structures to identify the partial negative (δ-) charge on the diene and the partial positive (δ+) charge on the dienophile.
-
Step 4: Align the opposite charges. The major product will result from the transition state where the δ- carbon of the diene bonds to the δ+ carbon of the dienophile.
Controlling the Outcome:
| Strategy | Action | Rationale |
| Enhance Electronic Bias | Change substituents to a stronger EDG on the diene or a stronger EWG on the dienophile. | This increases the polarization and the energy difference between the two possible transition states, leading to higher selectivity.[3][11] |
| Lewis Acid Catalysis | Add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂). | The Lewis acid coordinates to the EWG on the dienophile, making it significantly more electron-withdrawing. This lowers the dienophile's LUMO energy and can dramatically increase both the reaction rate and the regioselectivity.[11][12] |
| Temperature Control | Run the reaction at the lowest possible temperature that allows it to proceed. | Diels-Alder reactions are typically under kinetic control. Lower temperatures increase selectivity by making it harder to overcome the activation energy for the higher-energy, disfavored transition state.[9] |
Below is a diagram illustrating how Frontier Molecular Orbital (FMO) theory explains the regioselectivity for a diene with a C1-substituent (EDG).
Q3: Can I use computational chemistry to predict the regioselectivity before running my experiment?
A3: Absolutely. In modern drug development and process chemistry, in silico analysis is a valuable, cost-saving tool. Computational models can provide strong predictive data on site- and regioselectivity.[13][14]
-
Density Functional Theory (DFT): DFT calculations are a powerful method to determine the energies of the transition states leading to the different regioisomers.[11] The isomer formed via the lowest energy transition state will be the kinetically favored product. This method can accurately model steric and electronic effects, providing a quantitative prediction of the product ratio.[4]
-
Machine Learning Models: Newer approaches use machine learning trained on large reaction databases.[15] These models can often predict the major regioisomer for a given set of reactants in seconds, making them useful for high-throughput screening of ideas.[14][16] Several platforms are being developed to make these tools more accessible to synthetic chemists.[17]
While these tools are powerful, their predictions should be treated as a strong hypothesis. Experimental validation is always the final arbiter of truth.
Experimental Protocol: A Case Study in Kinetic vs. Thermodynamic Control
This protocol provides a general framework for testing the influence of temperature on the regioselective addition to a bicyclic alkene. Note: This is a representative procedure and must be adapted for your specific substrates and safety considerations.
Objective: To determine the conditions that favor either the 1,2- (kinetic) or 1,4- (thermodynamic) addition of a nucleophile to a substituted bicyclo[2.2.2]octenone.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of the bicyclic substrate in a suitable anhydrous solvent (e.g., THF, Et₂O).
-
Prepare a 1.0 M solution of the nucleophile (e.g., an organometallic reagent or an enolate precursor) in the same solvent.
-
-
Experiment A: Kinetic Control Conditions
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the substrate solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the nucleophile solution dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Proceed to Workup & Analysis.
-
-
Experiment B: Thermodynamic Control Conditions
-
To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add the substrate solution.
-
Add the nucleophile solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (e.g., THF, 66 °C) and maintain for 12 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Proceed to Workup & Analysis.
-
-
Workup & Analysis (for both experiments):
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
Crucial Step (Validation): Analyze the purified product(s) by ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (COSY, NOESY) to unambiguously determine the structure and calculate the ratio of 1,2- to 1,4-isomers. For novel systems, X-ray crystallography provides definitive proof of regiochemistry.
-
By comparing the isomer ratios from Experiment A and Experiment B, you can establish a clear relationship between reaction conditions and the regiochemical outcome for your specific system.
References
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B . PMC - NIH. [Link]
-
regioselectivity in the Diels-Alder reaction . YouTube. [Link]
-
Regioselectivity Switch between Enantioselective 1,2- and 1,4-Addition of Allyl Aryl Ketones with 2,3-Dioxopyrrolidines . PubMed. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution . Chemistry Stack Exchange. [Link]
-
Regiochemistry In the Diels-Alder Reaction . Master Organic Chemistry. [Link]
-
Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory . PubMed. [Link]
-
An Exploration of Organocatalyst 1,4-Diazabicyclo[2.2.2]octane in the Direct Regioselective and Chemoselective γ-Addition of β-Keto Amide on Isatin to Afford Structurally Diverse Molecular Frameworks . ResearchGate. [Link]
-
Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction . ACS Publications. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles . Chemistry Steps. [Link]
-
Transition-metal-catalyzed domino reactions of strained bicyclic alkenes . Beilstein Journals. [Link]
-
Diels–Alder reaction . Wikipedia. [Link]
-
New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid . ResearchGate. [Link]
-
Thermodynamic and Kinetic Products . Master Organic Chemistry. [Link]
-
1,2-Disubstituted cyclohexane nucleosides: comparative study for the synthesis of new enantiomerically pure carbocyclic 2'-fluoro-arabinonucleosides . National Library of Medicine. [Link]
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity . Nature Chemistry. [Link]
-
Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions . Royal Society of Chemistry. [Link]
-
Regiocontrol in Catalytic Reductive Couplings through Alterations of Silane Rate Dependence . PMC - NIH. [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry . SpringerLink. [Link]
-
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . Royal Society of Chemistry. [Link]
-
Regiocontrolled halohydroxylations of bicyclic vinylidenecyclopropanes: a versatile strategy for the construction of diverse highly functionalized carbocyclic scaffolds . PubMed. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds . UCL Discovery. [Link]
-
Hot Articles – Chemical Science Blog . Royal Society of Chemistry. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]
-
Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors . PMC - NIH. [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions . Semantic Scholar. [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues . MDPI. [Link]
-
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St . ChemRxiv. [Link]
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition . ACS Publications. [Link]
-
1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview) . ResearchGate. [Link]
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups . Beilstein Journals. [Link]
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers . PMC - NIH. [Link]
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles . ACS Publications. [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis . Semantic Scholar. [Link]
-
Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity . ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. jackwestin.com [jackwestin.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
Validation & Comparative
The Tale of Two Scaffolds: Conformational Rigidity as a Design Element
An In-Depth Guide to the Comparative Catalytic Efficiency of Norbornane vs. Cyclohexane Diamine Ligands in Asymmetric Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a chiral ligand is a critical decision that profoundly impacts the stereochemical outcome of a reaction. Among the vast arsenal of available ligands, chiral 1,2-diamines are cornerstones of modern asymmetric catalysis, valued for their versatility in coordinating with a wide range of metals and their efficacy in numerous transformations.[1][2][3] This guide provides a detailed comparison between two preeminent C₂-symmetric scaffolds: the conformationally flexible trans-1,2-diaminocyclohexane (DACH) and the rigid, bicyclic norbornane diamine.
We will move beyond a simple cataloging of results to explore the fundamental structural and mechanistic principles that dictate their catalytic performance. By understanding the causality behind their efficiencies, researchers can make more informed decisions in catalyst design and reaction optimization.
The fundamental difference between these two ligand families lies in the conformational nature of their carbon backbones. This single feature—flexibility versus rigidity—is the primary determinant of their differing catalytic behaviors.
-
Cyclohexane Diamine: The "Privileged" Flexible Scaffold The trans-1,2-diaminocyclohexane scaffold is a well-established and commercially available building block in asymmetric synthesis.[4] Its C₂-symmetric chiral backbone can exist in two rapidly interconverting chair conformations. While this flexibility allows the ligand-metal complex to adapt to various substrates, it also introduces conformational ambiguity. The catalytic complex may exist as a mixture of diastereomeric species in equilibrium, not all of which may be catalytically active or lead to the desired enantiomer. The challenge, therefore, is to design reaction conditions or ligand modifications that favor a single, highly stereoselective conformation.
-
Norbornane Diamine: A Pre-organized Rigid Framework In stark contrast, the norbornane backbone is a rigid, bicyclic system.[5][6] This rigidity locks the two amino groups into a fixed spatial arrangement, eliminating the conformational isomerism seen in the cyclohexane system. This "pre-organization" creates a well-defined and predictable chiral environment around the metal center. The hypothesis is that this defined chiral pocket can enforce a more specific trajectory for substrate approach, potentially leading to higher levels of enantioselectivity by increasing the energy difference between the competing diastereomeric transition states.
Caption: Structural difference between flexible cyclohexane and rigid norbornane diamine scaffolds.
Performance Analysis in a Model Reaction: Asymmetric Michael Addition
To objectively compare catalytic efficiency, we will consider a representative reaction: the Ni(II)-catalyzed Michael addition of acetylacetone to trans-β-nitrostyrene. This transformation is a benchmark for evaluating the performance of chiral diamine ligands.[7]
The key performance indicators are the chemical yield, reflecting the catalyst's activity and stability, and the enantiomeric excess (ee), which measures its stereodifferentiating ability.
| Ligand Scaffold | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Probable Rationale |
| Cyclohexane | (1R,2R)-N,N'-Dimethyl-DACH / Ni(OAc)₂ | 93% | 75% (R) | The flexible backbone allows for good catalytic turnover, but conformational freedom may permit competing, less selective reaction pathways, slightly lowering the ee. |
| Norbornane | (2R,3R)-N,N'-Dimethyl-Norbornane Diamine / Ni(OAc)₂ | 89% | 94% (R) | The rigid scaffold creates a more defined chiral pocket, strongly disfavoring the transition state leading to the minor enantiomer, resulting in superior enantioselectivity. The slightly lower yield may suggest that this rigidity imposes stricter steric requirements for substrate binding. |
Note: The data presented is representative and synthesized from typical results reported in the literature for these classes of reactions to illustrate the performance differences.
Expert Interpretation:
The results from our model system highlight a classic trade-off in catalyst design. The cyclohexane diamine system provides excellent reactivity and high yield, making it a robust choice for many applications.[7][8] Its performance is often highly dependent on the specific N-substituents, solvent, and temperature, which are used to influence the conformational equilibrium.
Conversely, the norbornane diamine ligand demonstrates superior enantiocontrol. The fixed geometry of the backbone leads to a more ordered transition state assembly. This pre-organization minimizes non-selective pathways, albeit sometimes at the cost of slightly reduced reaction rates due to a potentially less accessible active site. For applications in pharmaceutical synthesis, where enantiopurity is paramount, the higher selectivity offered by the rigid norbornane scaffold is often a decisive advantage.[5][9]
Experimental Protocol: A Self-Validating System for Ligand Comparison
To empower researchers to conduct their own comparisons, we provide a detailed, self-validating protocol for the Ni(II)-catalyzed Michael addition. This protocol is designed to be robust and reproducible.
Objective: To determine the yield and enantiomeric excess of the Michael addition product using two different chiral diamine ligands.
Materials & Reagents:
-
(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane
-
(2R,3R)-N,N'-Dimethyl-2,3-diaminonorbornane
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Dichloromethane (DCM), anhydrous
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram:
Caption: Standard workflow for ligand performance evaluation in a catalytic reaction.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Ni(OAc)₂·4H₂O (2.5 mg, 0.01 mmol, 1 mol%).
-
Add the chiral diamine ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes. The formation of the colored Ni(II)-diamine complex should be visible.
-
Causality Note: In situ preparation is efficient and avoids the need to isolate the often air-sensitive catalyst complex. A slight excess of the ligand ensures full coordination to the metal center.
-
-
Reaction Initiation:
-
To the catalyst solution, add acetylacetone (110 mg, 1.1 mmol, 1.1 eq).
-
Finally, add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature (25 °C).
-
Causality Note: Adding the nucleophile (acetylacetone) before the electrophile (trans-β-nitrostyrene) allows the catalyst to coordinate with the nucleophile first, which is often a key step in the catalytic cycle.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the trans-β-nitrostyrene starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify by flash column chromatography using a gradient of Hexanes:Ethyl Acetate to isolate the desired Michael addition product.
-
-
Analysis:
-
Determine the mass of the purified product and calculate the chemical yield.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase (e.g., Hexane/Isopropanol mixture). Compare the retention times to a racemic standard.[10]
-
Concluding Remarks: Selecting the Right Tool for the Job
This guide demonstrates that both norbornane and cyclohexane diamines are highly effective ligand scaffolds, yet their optimal applications differ based on their intrinsic structural properties.
-
Cyclohexane diamines represent a versatile and cost-effective solution, providing high reactivity and good-to-excellent enantioselectivity. They are an excellent starting point for screening and optimization, particularly when throughput and yield are the primary drivers.
-
Norbornane diamines , with their rigid and pre-organized framework, are specialist tools for achieving the highest levels of enantiocontrol. They are the preferred choice when the ultimate goal is to produce material of the highest possible enantiopurity, a common requirement in the later stages of drug development.
Ultimately, the choice of ligand depends on the specific synthetic challenge. By understanding the interplay between a ligand's conformational dynamics and its catalytic function, researchers can more effectively harness the power of asymmetric catalysis to build the complex, stereochemically-defined molecules of the future.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
-
Bolm, C., Schiffers, I., Atodiresei, I., Ozcubukcu, S., & Raabe, G. (2003). A novel asymmetric synthesis of highly enantiomerically enriched norbornane-type diamine derivatives. New Journal of Chemistry, 27, 14-17. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. ResearchGate. [Link]
-
Ciber, L., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Catalysts, 14(4), 274. [Link]
-
Bennani, Y. L., & Hanessian, S. (2008). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 108(1), 140-205. [Link]
-
Sudalai, A., & Narasimhan, K. M. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]
-
Zhang, W., et al. (2014). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 10, 1749-1754. [Link]
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Chen, J., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
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UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]
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Bolm, C., et al. (2003). A novel asymmetric synthesis of highly enantiomerically enriched norbornane-type diamine derivatives. ResearchGate. [Link]
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Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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Haddad, T., et al. (2022). Synthesis and reactivity of Norbornene-Diamine systems. American Chemical Society. [Link]
-
Gage, J. R., & de Meijere, A. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(3), 353. [Link]
-
Wang, C., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions. [Link]
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Ciber, L., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]
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Ciber, L., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Preprints.org. [Link]
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Wang, Y., et al. (2024). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 14(4), 254. [Link]
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Shuai, W., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. ResearchGate. [Link]
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Spectroscopic Differentiation of Primary and Bridgehead Amines in Bicyclic Scaffolds
Executive Summary
In bicyclic drug discovery (e.g., adamantanes, tropanes, quinuclidines), distinguishing between exocyclic primary amines and endocyclic bridgehead nitrogens is critical for establishing structure-activity relationships (SAR). While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy offers a rapid, non-destructive method for assessing functional group status, particularly during salt screening and solid-state characterization.
This guide objectively compares the vibrational signatures of Primary Amines (attached to the ring) versus Bridgehead Nitrogens (embedded in the lattice). It highlights the specific spectral shifts caused by ring strain and steric inhibition of hydrogen bonding.
Key Differentiators at a Glance
| Feature | Primary Amine ( | Bridgehead Primary Amine (Steric) | Bridgehead Nitrogen (Tertiary) |
| N-H Stretch | Doublet (3500–3300 cm⁻¹) | Sharp Doublet (Higher | Absent |
| Bohlmann Bands | Absent | Absent | Present (2700–2800 cm⁻¹)* |
| N-H Bend | Scissoring (~1600 cm⁻¹) | Scissoring (Often split/shifted) | Absent |
| Salt Form | Broad | Broad | Broad |
*Only if lone pair is anti-periplanar to adjacent C-H bonds (e.g., Quinuclidine).
Fundamental Vibrational Modes
To interpret the spectra accurately, one must understand the mechanical constraints imposed by the bicyclic cage.
Primary Amines ( )
Primary amines possess two N-H bonds, resulting in two stretching modes coupled by Fermi resonance:
-
Asymmetric Stretch (
): Higher frequency (~3500 cm⁻¹). -
Symmetric Stretch (
): Lower frequency (~3400 cm⁻¹).[1] -
Scissoring (
): A deformation mode unique to primary amines (~1650–1580 cm⁻¹).[2]
Bridgehead Nitrogens (Tertiary, )
In systems like Quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen is tertiary and part of the rigid skeleton.
-
N-H Modes: Completely absent in the free base.
-
Bohlmann Bands: A diagnostic set of bands appearing between 2700–2800 cm⁻¹ . These arise from the interaction (hyperconjugation) between the nitrogen lone pair and the anti-bonding orbital of the adjacent anti-periplanar C-H bonds (
). This is the "smoking gun" for bridgehead tertiary amines.
Bridgehead-Substituted Primary Amines (e.g., Amantadine)
When a primary amine is attached to a bridgehead carbon (e.g., 1-adamantanamine), the cage prevents efficient intermolecular hydrogen bonding.
-
Effect: The N-H stretching bands are often sharper and shifted to higher wavenumbers compared to acyclic analogs because the bulky cage isolates the amine group, mimicking "gas phase" or dilute solution behavior even in the solid state.
Comparative Spectral Analysis
The following data compares a standard bicyclic primary amine (Exo-2-aminonorbornane), a bridgehead-substituted primary amine (1-Adamantanamine), and a bridgehead tertiary nitrogen (Quinuclidine).
Table 1: Diagnostic Frequency Zones
| Vibrational Mode | Standard Primary Amine ( | Bridgehead Primary Amine ( | Bridgehead Tertiary Nitrogen ( |
| 3380–3350 cm⁻¹ (m) | 3450–3400 cm⁻¹ (s, sharp) | Silent | |
| 3310–3280 cm⁻¹ (m) | 3370–3320 cm⁻¹ (s, sharp) | Silent | |
| Bohlmann Bands ( | Absent | Absent | 2800–2700 cm⁻¹ (m-w) |
| 1650–1580 cm⁻¹ (m-s) | 1620–1590 cm⁻¹ (m) | Silent | |
| 900–650 cm⁻¹ (broad) | ~800 cm⁻¹ (broad) | Absent | |
| 1090–1020 cm⁻¹ | 1100–1050 cm⁻¹ | 1350–1300 cm⁻¹ (strained) |
Note: (s) = strong, (m) = medium, (w) = weak. Frequencies are approximate for KBr pellets; solution phase (
) will shift bands higher.
Detailed Experimental Protocols
To ensure data integrity, you must distinguish between intrinsic spectral features and artifacts caused by hydrogen bonding.
Protocol A: The Dilution Study (Self-Validating System)
Objective: Determine if N-H shifts are due to the bridgehead environment or intermolecular H-bonding.
-
Preparation: Dissolve 10 mg of the amine in 1 mL of dry Carbon Tetrachloride (
) or Dichloromethane ( ). -
Baseline Scan: Collect background spectrum of pure solvent.
-
Concentrated Scan (0.1 M): Record spectrum. Note the N-H region width.[1][3][4]
-
Dilute Scan (0.01 M): Dilute 1:10 and record.
-
Primary Amine Result: Broad bands sharpen and shift to higher frequency (breaking H-bonds).
-
Bridgehead Primary Amine Result: Minimal shift observed (steric bulk already prevents H-bonding).
-
Bridgehead Tertiary Result: No change (bands remain absent).
-
Protocol B: The Salt Screen (Ammonium Identification)
Objective: Confirm the nature of the nitrogen by converting to the hydrochloride salt.
-
Reaction: Bubble dry HCl gas into an ethereal solution of the amine. Filter the precipitate.
-
Analysis: Analyze the solid-state IR (KBr or ATR).
-
Primary Ammonium (
): Look for a strong, broad band centered at 3000 cm⁻¹ (overlapping C-H) and a deformation band near 1600 cm⁻¹ and 1500 cm⁻¹ . -
Tertiary Ammonium (
): Look for a broad, often structured band ("ammonium band") in the 2300–2700 cm⁻¹ region. This lower frequency is diagnostic for tertiary salts.
-
Decision Logic & Workflows
The following diagrams illustrate the logical pathway for spectral assignment.
Diagram 1: Spectral Identification Logic Tree
Caption: Logic flow for distinguishing primary amines from bridgehead nitrogens based on N-H stretching, bending, and Bohlmann band analysis.
Diagram 2: Salt Screening Workflow
Caption: Experimental workflow for confirming amine class via hydrochloride salt formation and subsequent spectral shift analysis.
References
-
National Institute of Standards and Technology (NIST). 1-Adamantanamine, hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for N-H stretching and Bohlmann band theory). [Link]
-
Michigan State University (Reusch, W.). Infrared Spectroscopy: Amines. Virtual Textbook of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Infrared spectra and structures of protonated amantadine isomers. (Detailed analysis of bridgehead primary amine vibrations). [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.1]heptane Diamines
Introduction: The Structural Significance of a Rigid Scaffold
Bicyclo[2.2.1]heptane, commonly known as norbornane, provides a conformationally rigid scaffold that is of immense value in medicinal chemistry and drug development.[1] Its fixed, three-dimensional architecture allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. The introduction of diamine functionalities onto this scaffold creates a versatile platform for constructing novel ligands, therapeutic agents, and chiral catalysts.[2]
Characterizing these complex structures requires robust analytical techniques, with mass spectrometry (MS) standing as an indispensable tool for confirming molecular weight and elucidating structural features. However, the interpretation of mass spectra for these molecules is not trivial. The fragmentation patterns are a composite of the bicyclic core's behavior and the influence of the two amine groups. This guide provides an in-depth comparison of the fragmentation patterns of bicyclo[2.2.1]heptane diamines under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering field-proven insights for researchers in structural chemistry and drug discovery.
Pillar 1: Fundamental Principles of Ionization and Fragmentation
The choice of ionization technique is the single most important variable determining the nature of the resulting mass spectrum. The high-energy, gas-phase nature of EI contrasts sharply with the gentle, solution-phase ionization of ESI, leading to fundamentally different fragmentation pathways.
Electron Ionization (EI): Inducing Extensive Fragmentation
In EI-MS, typically coupled with Gas Chromatography (GC), analyte molecules are bombarded with high-energy electrons (70 eV). This process ejects an electron from the molecule, creating an energetically unstable molecular ion (M+•) that is a radical cation.[3] This excess energy is dissipated through a cascade of fragmentation reactions. For bicyclo[2.2.1]heptane diamines, two primary fragmentation drivers are expected:
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[4][5] The bond between the carbon alpha to the nitrogen and an adjacent carbon is homolytically cleaved. The driving force is the formation of a stable, resonance-stabilized iminium cation.[3] In a diamine, this can occur at either nitrogen atom.
-
Ring Fragmentation & Retro-Diels-Alder (rDA) Reactions: The rigid bicyclic system is prone to specific ring-opening fragmentations.[6] A retro-Diels-Alder reaction is a diagnostically important decomposition process for the bicyclo[2.2.1]heptene core, and analogous cleavages are observed in the saturated heptane system.[7]
Electrospray Ionization (ESI): A Softer Approach for Targeted Fragmentation
ESI is a soft ionization technique commonly paired with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets from a solution, allowing solvent to evaporate until protonated molecules, [M+H]⁺, are released into the gas phase.[8] This process imparts very little excess energy, meaning the protonated molecule is often the only ion observed in a full-scan mass spectrum.
Structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This controlled input of energy induces fragmentation of the even-electron [M+H]⁺ ion, which proceeds through different, often more predictable, pathways than the radical-driven fragmentations of EI.[3]
Pillar 2: Proposed Fragmentation Pathways
Based on these fundamental principles, we can propose and compare the dominant fragmentation pathways for a generic 2,3-diaminobicyclo[2.2.1]heptane.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion (M+•) will be of low abundance and will rapidly fragment. The base peak is often the result of α-cleavage, given the stability of the resulting iminium ion.
Caption: Proposed EI fragmentation pathways for a bicyclo[2.2.1]heptane diamine.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In ESI-MS/MS, fragmentation originates from the stable, even-electron protonated molecule [M+H]⁺. The initial protonation site is one of the basic nitrogen atoms. The fragmentation is dominated by the loss of small neutral molecules like ammonia.
Caption: Proposed ESI-MS/MS fragmentation pathways for a bicyclo[2.2.1]heptane diamine.
Pillar 3: Comparative Data Summary
The distinct mechanisms of EI and ESI-MS/MS result in dramatically different data, which can be leveraged for comprehensive structural analysis. The following table summarizes the key comparative aspects.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Parent Ion | Molecular Ion (M+•), often weak or absent. | Protonated Molecule ([M+H]⁺), typically the base peak in MS1. |
| Ion Type | Odd-electron radical cations and even-electron fragment cations. | Exclusively even-electron cations. |
| Fragmentation Energy | High, uncontrolled (70 eV). | Low, controlled via collision energy (variable, e.g., 10-40 eV). |
| Dominant Cleavage | α-cleavage next to a nitrogen atom is highly favored.[5] | Loss of small neutral molecules (e.g., NH₃). |
| Key Diagnostic Ions | Stable iminium ions from α-cleavage. | Ions corresponding to sequential neutral losses. |
| Isomer Differentiation | Difficult directly. Relies on chromatographic separation (GC-MS) prior to ionization.[9] | Potentially subtle differences in fragment ion ratios; may require advanced techniques like ion mobility spectrometry.[10] |
| Primary Application | Library searchable spectra for known compounds; structural elucidation of unknowns from fragmentation patterns. | Confirmation of molecular weight; targeted quantification; controlled structural analysis via MS/MS. |
Pillar 4: A Self-Validating Experimental Protocol
This protocol outlines a robust, dual-analysis workflow to generate comparative EI and ESI mass spectra for a bicyclo[2.2.1]heptane diamine sample. The logic is to analyze the same sample using two orthogonal methods to build a comprehensive and validated structural profile.
Experimental Workflow Diagram
Caption: Dual-analysis workflow for comparative mass spectrometry of bicyclo[2.2.1]heptane diamines.
Step-by-Step Methodology
1. Sample Preparation: a. Prepare a stock solution of the bicyclo[2.2.1]heptane diamine at 1 mg/mL in LC-MS grade methanol. b. For GC-MS analysis, dilute the stock solution to approximately 10 µg/mL in methanol. c. For LC-MS analysis, dilute the stock solution to approximately 1 µg/mL in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The acid is crucial for promoting protonation in ESI.
2. GC-MS (EI) Analysis: a. System: A standard GC-MS system with an EI source. b. Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent. c. Injection: 1 µL, splitless injection at 250°C. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. f. MS Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Source Temperature: 230°C. iii. Scan Range: m/z 40 - 400.
3. LC-MS/MS (ESI) Analysis: a. System: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[11] b. Column: A reverse-phase C18 column, such as a 100 mm x 2.1 mm, 1.8 µm particle size. c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. MS Parameters: i. Ionization Mode: ESI Positive.[11] ii. Capillary Voltage: 3.5 kV. iii. Source Temperature: 120°C. iv. Desolvation Gas Temperature: 350°C. v. Acquisition Mode: Data-Dependent Acquisition (DDA). vi. MS1 Scan Range: m/z 50 - 500. vii. MS2: Acquire MS/MS spectra for the top 3 most intense ions from the MS1 scan. Use a stepped normalized collision energy (e.g., 15, 25, 40 eV) to observe both low- and high-energy fragments.
4. Data Analysis & Validation: a. EI Data: Examine the spectrum for the molecular ion. Identify the base peak and propose its structure, likely an α-cleavage product. Look for other characteristic fragments corresponding to ring cleavage. b. ESI Data: Confirm the mass of the [M+H]⁺ ion in the MS1 spectrum. Analyze the MS/MS spectra to identify characteristic neutral losses (e.g., -17 for NH₃). c. Comparison: Correlate the findings. The molecular weight confirmed by ESI validates the identity of the (often weak) molecular ion in EI. The complementary fragmentation data provides a highly confident structural assignment.
Conclusion
The mass spectrometric analysis of bicyclo[2.2.1]heptane diamines is a tale of two techniques. Electron Ionization provides a high-energy fragmentation fingerprint, rich with information about stable substructures, dominated by characteristic α-cleavage of the amine groups. In contrast, Electrospray Ionization offers a gentle method to confirm molecular weight, coupled with controlled MS/MS experiments that reveal fragmentation pathways driven by protonation, such as the loss of ammonia.
By employing both GC-EI-MS and LC-ESI-MS/MS in a complementary workflow, researchers and drug development professionals can achieve a comprehensive and validated structural characterization of these important molecular scaffolds. This dual-pronged approach leverages the strengths of each technique, transforming mass spectrometry from a simple mass measurement tool into a powerful instrument for detailed structural elucidation.
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Van der Veken, P., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry. [Link]
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NIST. (n.d.). Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1R)-. In NIST Chemistry WebBook. [Link]
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Tolmachev, A. V., et al. (2022). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]
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Bianchi, G., et al. (1980). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Hameed, I. H., et al. (2016). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide. ResearchGate. [Link]
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Flego, C., et al. (2008). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. ResearchGate. [Link]
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Goldstein, M. J., & Hoffmann, R. (1971). Bicycloaromaticity. Stability and rearrangement of the bicyclo[3.2.2]nonatrienyl cation. Journal of the American Chemical Society. [Link]
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Simpson, T. R., et al. (2021). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Grützmacher, H. F., & Winkler, F. J. (1977). Field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. Organic Mass Spectrometry. [Link]
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Zelenov, V. V., et al. (2005). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Russian Journal of Organic Chemistry. [Link]
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Munk, S. A., et al. (1996). Synthesis and pharmacologic evaluation of 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane: a potent imidazoline1 receptor specific agent. Journal of Medicinal Chemistry. [Link]
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Singh, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]
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Verbeeck, N., et al. (2018). Imaging Isomers on a Biological Surface: A Review. Molecules. [Link]
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Le Drian, C., & Greene, A. E. (1980). Synthesis and Biological Evaluation of 2.3-diazabicyclo[2.2.1]heptane Derivatives as Prostaglandin Endoperoxide Analogs. Journal of Pharmaceutical Sciences. [Link]
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van der Ende, C. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]
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Johnson, C. H., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B. [Link]
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Chemistry Academy. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. YouTube. [Link]
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Jorge, M. P., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
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Jorge, M. P., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
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van der Merwe, T., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
